molecular formula C8H13FO3 B1471634 2-Fluoro-3-(oxan-4-yl)propanoic acid CAS No. 1515583-69-3

2-Fluoro-3-(oxan-4-yl)propanoic acid

Cat. No.: B1471634
CAS No.: 1515583-69-3
M. Wt: 176.19 g/mol
InChI Key: ZZYFPVFTMRZIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(oxan-4-yl)propanoic acid (Molecular Formula: C8H13FO3, MW: 176.18 g/mol) is a fluorinated organic compound that serves as a versatile building block in pharmaceutical research and organic synthesis . The molecule features a propanoic acid scaffold substituted with a fluorine atom and a tetrahydropyran (oxan-4-yl) ring, a combination that provides unique steric and electronic properties for drug discovery. This structure is valuable for creating more complex molecules, particularly in the synthesis of peptide mimics and for exploring structure-activity relationships in medicinal chemistry programs . The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making it a crucial modification in the development of potential therapeutic agents . The tetrahydropyran ring is a common heterocyclic motif in FDA-approved drugs, further underscoring the compound's utility in constructing biologically active scaffolds . In practical application, this acid can be used in solid-phase peptide synthesis (SPPS) and other condensation reactions, where its carboxylic acid group can be activated for coupling with amines, such as amino acids, to form novel peptide analogs with enhanced properties . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYFPVFTMRZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid. As a novel fluorinated carboxylic acid with a heterocyclic moiety, this compound presents unique challenges and opportunities in its characterization, making a multi-faceted analytical approach essential. This document moves beyond a simple listing of techniques to provide a rationale for experimental choices, fostering a deeper understanding of the structure elucidation process.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a heterocyclic scaffold such as oxane, the resulting molecule, this compound, holds potential for applications in medicinal chemistry and materials science. Accurate and unambiguous structure determination is the foundational step in unlocking this potential, ensuring the integrity of subsequent research and development.

Core Analytical Strategy: A Multi-technique Approach

The elucidation of this compound's structure relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, the presence of fluorine provides an additional, highly sensitive NMR-active nucleus to probe the structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Key Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Methine (-CH(F)-)4.5 - 5.5Doublet of Doublets of Triplets (ddt)1HThis proton is significantly deshielded by both the adjacent fluorine and carboxylic acid group. It will be split by the fluorine, the adjacent methylene protons, and the methine proton on the oxane ring.
Methylene (-CH₂-)1.8 - 2.2Multiplet2HThese protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns from coupling to the methine protons.
Oxane Protons (axial -OCH₂-)3.2 - 3.5Multiplet2HAxial protons are typically more shielded than their equatorial counterparts.
Oxane Protons (equatorial -OCH₂-)3.8 - 4.1Multiplet2HEquatorial protons are generally more deshielded.
Oxane Protons (-CH₂-)1.3 - 1.8Multiplet4HProtons on the C3 and C5 positions of the oxane ring.
Oxane Methine (-CH-)1.9 - 2.3Multiplet1HThe proton on the C4 position of the oxane ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent should be based on the compound's solubility. Ensure the sample is fully dissolved to avoid poor spectral quality.[3][4]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[2]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover a range of at least 0-14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum of this compound:

Carbon Assignment Predicted Chemical Shift (ppm) Key Rationale
Carboxylic Acid (-COOH)170 - 185The carbonyl carbon is highly deshielded.
Methine (-CH(F)-)85 - 95 (Doublet)The direct attachment to fluorine causes a large downfield shift and a significant ¹JCF coupling.
Methylene (-CH₂-)30 - 40Aliphatic methylene carbon.
Oxane Carbons (-OCH₂-)65 - 75Carbons adjacent to the oxygen atom in the ring are deshielded.
Oxane Carbon (-CH-)35 - 45The methine carbon of the oxane ring.
Oxane Carbons (-CH₂-)25 - 35The remaining methylene carbons in the oxane ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.[5][6]

    • A longer acquisition time and more scans are typically needed.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Spectrum of this compound:

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Key Rationale
-CHF--180 to -230Doublet of Triplets (dt)The chemical shift is characteristic of an aliphatic fluorine. The signal will be split by the adjacent methine proton and the two methylene protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Data Acquisition:

    • Tune the NMR probe to the fluorine frequency.

    • A wide spectral width may be necessary initially if the chemical shift is unknown.

    • Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.

    • A coupled ¹⁹F spectrum should also be acquired to observe the H-F coupling patterns.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻): The molecular formula C₈H₁₃FO₃ gives a monoisotopic mass of 176.08487 g/mol . Electrospray ionization (ESI) would likely show ions at m/z 177.0927 ([M+H]⁺) in positive ion mode or 175.0770 ([M-H]⁻) in negative ion mode.

  • Key Fragmentation Pathways:

    • Loss of H₂O: Dehydration from the carboxylic acid group.

    • Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of HF: Elimination of hydrogen fluoride.

    • Ring Opening of Oxane: Cleavage of the oxane ring can lead to a series of characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is well-suited for this polar, non-volatile compound. It is a soft ionization technique that typically keeps the molecular ion intact.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion can be isolated and fragmented. This provides valuable information for confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very Broad
C-H (Aliphatic)2850-3000Sharp
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C-O (Ether and Carboxylic Acid)1050-1300Strong
C-F1000-1400Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate, or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Synthesis of Analytical Data and Structure Confirmation

The definitive structure of this compound is confirmed by the convergence of data from all analytical techniques. The molecular formula from high-resolution mass spectrometry is corroborated by the integration and number of signals in the ¹H and ¹³C NMR spectra. The specific connectivity is established through the coupling patterns observed in ¹H and ¹⁹F NMR, as well as the fragmentation patterns in the mass spectrum. The presence of the key functional groups is confirmed by IR spectroscopy.

Visualizing the Elucidation Workflow

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Integration cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Formula - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group ID IR->IR_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By following the protocols and rationale outlined in this guide, researchers can confidently determine the structure of this and other novel fluorinated compounds, paving the way for further investigation into their potential applications.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • SpringerLink. (s.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]

  • PubMed. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. Retrieved from [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PMC. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PMC. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

  • SpringerLink. (s.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Retrieved from [Link]

  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

Topic: Elucidating the Therapeutic Targets of 2-Fluoro-3-(oxan-4-yl)propanoic acid: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Fluoro-3-(oxan-4-yl)propanoic acid is a novel chemical entity whose biological activity and therapeutic potential remain uncharacterized. Its unique structure, combining an α-fluorinated carboxylic acid with a saturated oxane ring, suggests potential interactions with a range of biological targets, particularly within metabolic pathways. This guide presents a comprehensive, hypothesis-driven strategy for the systematic identification, engagement confirmation, and functional validation of its molecular targets. We detail a phased experimental approach, integrating unbiased chemical proteomics with target-specific functional assays, to provide a robust framework for advancing this compound from a chemical curiosity to a potential therapeutic lead. This document serves as a technical blueprint for research teams embarking on the target deconvolution of novel small molecules.

Structural Analysis and Rationale for Target Identification

This compound is a synthetic small molecule whose therapeutic potential is currently unknown. A rigorous target identification campaign is the foundational step in understanding its mechanism of action and unlocking its potential utility in drug development.

Core Chemical Features and Their Mechanistic Implications

The molecule's structure can be deconstructed into two key pharmacophores, each providing clues to its potential biological interactions:

  • The α-Fluoro Carboxylic Acid Moiety: The presence of a fluorine atom on the carbon adjacent to the carboxyl group is a critical feature. Fluorine's high electronegativity can significantly lower the pKa of the carboxylic acid, influencing its ionization state and binding properties. Crucially, this motif is known to act as a "metabolic trap." For instance, fluoroacetate is famously converted in vivo to fluorocitrate, a potent inhibitor of aconitase, effectively shutting down the Krebs cycle. This precedent strongly suggests that this compound could function as a mechanism-based inhibitor of enzymes that process short-chain carboxylic acids.

  • The Oxan-4-yl (Tetrahydropyran) Ring: This saturated heterocyclic ring is a common scaffold in modern medicinal chemistry. It is often incorporated to improve physicochemical properties such as solubility and metabolic stability or to act as a rigid scaffold that orients other functional groups for optimal target binding. Its presence suggests that the molecule is designed to fit into a well-defined binding pocket.

Based on this analysis, we can hypothesize that the compound is a competitive inhibitor or modulator of enzymes, receptors, or transporters that recognize endogenous short-chain fatty acids or similar metabolites.

A Phased Strategy for Target Identification and Validation

A successful target deconvolution campaign requires a multi-pronged approach that moves logically from broad, unbiased screening to specific, hypothesis-driven validation. The following three-phase strategy ensures a high degree of scientific rigor and minimizes the risk of pursuing false-positive targets.

Target_ID_Workflow cluster_Phase1 Phase 1: Unbiased Target Identification cluster_Phase2 Phase 2: Target Engagement Confirmation cluster_Phase3 Phase 3: Functional Validation P1_Start This compound P1_ChemProt Chemical Proteomics (Affinity-based pulldown) P1_Start->P1_ChemProt Synthesize Biotinylated Probe P1_Pheno Phenotypic Screening (e.g., Cell Viability, Morphology) P1_Start->P1_Pheno P1_MS LC-MS/MS Proteomics P1_ChemProt->P1_MS P1_Hits List of Putative Binding Proteins ('Hits') P1_MS->P1_Hits P2_CETSA Cellular Thermal Shift Assay (CETSA) P1_Hits->P2_CETSA P1_Hits->P2_CETSA Prioritize Hits P2_Confirm Confirmed Target Engagement in Intact Cells P2_CETSA->P2_Confirm Thermal Stabilization Observed P3_InVitro In Vitro Assays (Recombinant Protein Activity) P2_Confirm->P3_InVitro P3_Cell Cell-Based Assays (CRISPR/siRNA Knockdown) P2_Confirm->P3_Cell P3_Validated Validated Therapeutic Target P3_InVitro->P3_Validated P3_Cell->P3_Validated Metabolic_Inhibition_Hypothesis A Substrate (e.g., Propanoate) B Metabolic Enzyme (Putative Target) A->B Binds C Metabolic Product B->C Catalyzes Pathway Cellular Pathway (e.g., Energy Production) C->Pathway Inhibitor This compound Inhibitor->B Inhibits Effect Biological Effect (e.g., Apoptosis) Pathway->Effect

In silico screening of "2-Fluoro-3-(oxan-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Screening of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth framework for the in silico screening of a novel fluorinated compound, "this compound." As this molecule lacks extensive characterization in existing literature, we present a holistic, first-principles approach to identifying its potential biological targets and evaluating its drug-like properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for virtual screening. We will navigate the entire discovery cascade, from initial compound profiling and target prediction to structure- and ligand-based screening, culminating in post-screening analysis and hit prioritization.

Introduction: The Rationale for Screening this compound

The molecule this compound (PubChem CID: 81357653) represents an intriguing starting point for a drug discovery campaign. Its structure combines three key motifs:

  • A Propanoic Acid Core: The carboxylic acid group is a common feature in many drugs, often acting as a key interacting moiety with biological targets, particularly through salt bridges or hydrogen bonds with residues like arginine or lysine.

  • An α-Fluoro Substitution: The introduction of a fluorine atom at the alpha position significantly increases the acidity of the carboxylic acid. This modification can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation.

  • An Oxane Ring: The tetrahydropyran (oxane) ring is a saturated heterocycle that can improve aqueous solubility and provides a non-planar scaffold, which can be advantageous for fitting into specific protein binding pockets.

Given these features, the molecule warrants a thorough computational investigation to hypothesize its biological function and identify potential therapeutic applications. In silico screening provides a time- and resource-efficient methodology to explore the vast chemical and biological space, generating testable hypotheses for subsequent experimental validation.

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Before any screening can commence, a robust characterization of the query molecule is essential. This step ensures that the digital representation of the molecule is accurate and provides a baseline for its drug-like properties.

3D Structure Generation and Conformation Analysis

The 2D structure of this compound must be converted into a realistic, low-energy 3D conformation. This is a critical step for structure-based screening methods.

Protocol: 3D Conformer Generation

  • Obtain 2D Representation: Start with a 2D structure file (e.g., SMILES: C1COCCC1CC(C(=O)O)F).

  • Generate Initial 3D Structure: Use a computational chemistry tool (e.g., RDKit in Python, Open Babel) to generate an initial 3D model.

  • Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to relieve steric strain and find a local energy minimum. This process refines bond lengths, angles, and dihedrals to be more physically realistic.

  • Conformational Search (Optional but Recommended): For flexible molecules, perform a conformational search to identify a representative set of low-energy shapes the molecule can adopt. This is crucial as the bioactive conformation may not be the global minimum in a vacuum.

In Silico Physicochemical Properties

Predictive models are used to calculate key molecular descriptors that influence a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). These are often evaluated against established guidelines like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₃FO₃Provides the elemental composition.
Molecular Weight 176.18 g/mol Low molecular weight is generally favorable for oral bioavailability.
XlogP 1.2A measure of lipophilicity; a value in this range suggests good permeability.
Hydrogen Bond Donors 1 (from -COOH)Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3 (from -COOH, -O-)Influences solubility and binding interactions.
Polar Surface Area (PSA) 55.76 ŲAffects membrane permeability and transport characteristics.
Rotatable Bonds 3A measure of molecular flexibility.

Data sourced from PubChem CID 81357653 and re-calculated with standard cheminformatics software.

Target Identification: From Molecule to Mechanism

With no known biological target, the first major challenge is to generate a high-quality hypothesis for which protein or pathway this molecule might modulate. Several computational strategies can be employed.

Target Prediction Methodologies
  • Reverse Docking: This structure-based approach involves docking the query molecule against a large library of protein structures with known binding sites. High-scoring hits suggest potential protein targets.

  • Ligand-Based Similarity Searching: The most common approach. The molecule's structure is used as a query to search databases of known bioactive molecules (e.g., ChEMBL). Molecules with high structural similarity often share biological targets.

  • Pharmacophore Searching: A more abstract method where the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the query molecule is used to screen for proteins that can accommodate this pattern.

Target Validation and Selection

Once a list of potential targets is generated, it must be triaged. A promising drug target should be "druggable," meaning its activity can be modulated by a small molecule, and its modulation should have a therapeutic effect on a disease. Key validation questions include:

  • Biological Plausibility: Is there a known role for the target in a specific disease?

  • Druggability Assessment: Does the protein have a well-defined binding pocket suitable for small molecule interaction?

  • Assayability: Can the target's activity be readily measured in a high-throughput screen to validate computational hits?

For the purpose of this guide, let's hypothesize that our similarity searches yield a connection to Matrix Metalloproteinases (MMPs) , a class of zinc-dependent endopeptidases. Carboxylic acids are known to act as zinc-binding groups in many MMP inhibitors, making this a chemically plausible hypothesis. We will proceed using MMP-13 (Collagenase 3) as our specific target, an enzyme implicated in osteoarthritis.

The Virtual Screening Cascade: A Dual Approach

Virtual screening is a funnel-like process designed to enrich a small set of promising compounds from a vast chemical library. We will employ a dual strategy, combining both structure-based and ligand-based methods for a more robust outcome.

Structure-Based Virtual Screening (SBVS)

SBVS leverages the 3D structure of the target protein to dock vast libraries of compounds, predicting their binding mode and affinity.[1]

Protocol: Molecular Docking against MMP-13

  • Target Preparation:

    • Download the crystal structure of MMP-13 from the Protein Data Bank (PDB). Let's use PDB ID: 5L4I as an example.

    • Using molecular modeling software (e.g., UCSF Chimera, Maestro), prepare the protein by:

      • Removing water molecules and other non-essential co-factors.

      • Adding hydrogen atoms, as they are typically absent in PDB files.

      • Assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate at physiological pH.

      • Repairing any missing side chains or loops if necessary.

  • Binding Site Definition:

    • Identify the active site of MMP-13. In this crystal structure, a co-crystallized inhibitor is present, which clearly defines the binding pocket.

    • Define a "grid box" or "docking sphere" that encompasses this active site. This box defines the search space for the docking algorithm.[2][3]

  • Ligand Library Preparation:

    • Select a large, diverse compound library for screening (e.g., ZINC database, Enamine REAL). These libraries contain millions of purchasable or synthetically accessible compounds.

    • Prepare the library by generating low-energy 3D conformations and assigning appropriate protonation states for each molecule, similar to the preparation of our query molecule.

  • Docking Execution:

    • Use a validated docking program like AutoDock Vina or Glide.[2][4] These programs systematically sample different poses (orientations and conformations) of each ligand within the defined binding site.

    • Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[5]

  • Result Analysis:

    • Rank all compounds in the library based on their predicted binding scores.

    • The top-scoring compounds are considered the initial "hits" from the SBVS campaign.

Ligand-Based Virtual Screening (LBVS)

When a 3D structure of the target is unavailable or unreliable, LBVS methods are invaluable.[6] They rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Protocol: Pharmacophore Modeling and Screening

  • Active Compound Set Selection:

    • Identify a set of known, structurally diverse inhibitors of MMP-13 from the literature or databases. These molecules will serve as a training set.

  • Pharmacophore Model Generation:

    • Align the active compounds and identify the common chemical features essential for their activity. These features include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[7][8][9]

    • The 3D arrangement of these features constitutes the pharmacophore model. A good model should be able to distinguish known active compounds from inactive ones (decoys).[6][10]

  • Model Validation:

    • Test the pharmacophore model by screening a database containing the known actives and a much larger set of presumed inactive molecules. A successful model will preferentially identify the active compounds.

  • Database Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries. Only molecules that can match the pharmacophore's features in a low-energy conformation are retained as hits.

Post-Screening Analysis: From Hits to Leads

The raw output of a virtual screen is a long list of potential hits, which must be intelligently filtered and prioritized to identify the most promising candidates for experimental testing. This phase is often referred to as hit-to-lead optimization.[11][12][13]

Filtering, Scoring, and Clustering
  • Consensus Scoring: Re-score the top hits from the initial screen using different, more computationally expensive scoring functions to reduce false positives.

  • Visual Inspection: This is a critical, human-driven step. An experienced computational chemist must visually inspect the binding poses of the top-ranked compounds. The goal is to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds have correct geometries, hydrophobic groups are in greasy pockets) and to eliminate compounds that adopt high-energy or strained conformations.

  • Structural Clustering: Group the hits by chemical similarity (scaffolds). This ensures that a diverse range of chemical series is selected for follow-up, reducing the risk of pursuing a single scaffold that may later prove to have insurmountable liabilities.

In Silico ADMET Prediction

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to avoid costly late-stage failures. Numerous computational models can predict these properties.

Protocol: ADMET Profiling

  • Select Top Hits: Take the filtered and clustered list of top ~100-500 compounds.

  • Run Predictions: Use a suite of validated in silico models (e.g., SwissADME, StarDrop, ADMETlab) to predict key parameters.

  • Analyze and Filter: Evaluate the results based on desirable drug-like properties.

Table: Key ADMET Parameters for Prioritization

ParameterDesirable ProfileRationale
Aqueous Solubility HighEssential for absorption and formulation.
Caco-2 Permeability HighPredicts intestinal absorption for oral drugs.
CYP450 Inhibition Low (for major isoforms)Avoids drug-drug interactions.
hERG Inhibition LowReduces risk of cardiac toxicity.
Blood-Brain Barrier (BBB) Permeation Target-dependentDesirable for CNS targets, undesirable for peripheral targets.
Mutagenicity (Ames test) NegativeA critical indicator of potential carcinogenicity.
Final Hit Selection

The final selection of ~20-50 compounds for purchase and experimental validation should be based on a multi-parameter optimization, balancing:

  • Predicted Potency (Docking Score)

  • Favorable ADMET Profile

  • Chemical Diversity

  • Synthetic Tractability / Commercial Availability

Visualizing the Workflow

Diagrams are essential for conceptualizing the complex, multi-step nature of an in silico screening campaign.

G cluster_pre Phase 1: Preparation cluster_screen Phase 2: Virtual Screening cluster_post Phase 3: Analysis & Selection mol Query Molecule (this compound) profile Physicochemical Profiling mol->profile target_id Target Identification (Hypothesis: MMP-13) profile->target_id sbvs Structure-Based VS (Molecular Docking) target_id->sbvs lbvs Ligand-Based VS (Pharmacophore) target_id->lbvs filter Hit Filtering & Visual Inspection sbvs->filter lbvs->filter lib Compound Library (>1M Molecules) lib->sbvs lib->lbvs admet In Silico ADMET Prediction filter->admet final Final Hit List (~50 Compounds) admet->final

Caption: High-level workflow for the in silico screening campaign.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis pdb 1. Get Protein Structure (PDB: 5L4I) prot_prep 2. Prepare Protein (Add H, Clean) pdb->prot_prep lib_prep 3. Prepare Ligand Library (Generate 3D Confs) prot_prep->lib_prep grid 4. Define Binding Site (Grid Generation) lib_prep->grid dock 5. Execute Docking (e.g., AutoDock Vina) grid->dock score 6. Score & Rank Poses dock->score visual 7. Visual Inspection score->visual filter 8. Filter by Score & Interactions visual->filter hits Top Hits Output filter->hits

Caption: Detailed workflow for Structure-Based Virtual Screening (SBVS).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the in silico screening of this compound. By systematically progressing from foundational compound analysis and target hypothesis generation to a dual-pronged virtual screening campaign and meticulous post-screening analysis, researchers can efficiently identify high-quality hit compounds. This computational approach significantly de-risks the early stages of drug discovery, saving valuable time and resources by focusing experimental efforts on molecules with the highest probability of success. The methodologies described herein are not merely a sequence of steps but a self-validating system, where each stage builds upon and refines the knowledge of the preceding one, ultimately paving the way for the discovery of novel therapeutics.

References

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from Aurlide website: [Link]

  • Sehgal, S. A., et al. (2020).
  • Fiveable. (2025, August 15). ADMET prediction. Retrieved from Fiveable website: [Link]

  • CCDC. Ligand-Based Virtual Screening. Retrieved from CCDC website: [Link]

  • MDPI. (2022, August 4). Structure-Based Virtual Screening. Retrieved from MDPI Encyclopedia: [Link]

  • Schrödinger. Structure-Based Virtual Screening Using Glide. Retrieved from Schrödinger website: [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions. Retrieved from Deep Origin website: [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from Bitesize Bio website: [Link]

  • Curia Global. Hit-to-Lead Optimization Strategy in Drug Discovery. Retrieved from Curia Global website: [Link]

  • Protheragen. ADMET Prediction. Retrieved from Protheragen website: [Link]

  • Wang, G., et al. (2017). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances.
  • Schuster, D., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry.
  • Sakkiah, S., et al. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE.
  • Excelra. Hit to Lead Optimization in Drug Discovery. Retrieved from Excelra website: [Link]

  • Cheng, T., et al. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. The AAPS Journal.
  • Al-Hujaili, A., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Molecules.
  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology & Clinical Toxicology.
  • BioTechNerd. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from BioTechNerd website: [Link]

  • Scribd. (2009, December 1). Autodock - Vina Protocol. Retrieved from Scribd: [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from YouTube: [Link]

  • Universiteit Leiden. Hit and Lead Optimization. Retrieved from Universiteit Leiden website: [Link]

  • Infinix Bio. (2026, February 7). Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. Retrieved from Infinix Bio website: [Link]

  • Selvita. Structure-Based Virtual Screening. Retrieved from Selvita website: [Link]

  • Oncodesign Services. Hit-to-Lead process. Retrieved from Oncodesign Services website: [Link]

  • ResearchGate. (n.d.). The structure-based virtual screening workflow using the glide module of Schrodinger. Retrieved from ResearchGate: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is a multi-step process commencing with commercially available starting materials and employing robust and well-documented chemical transformations. This guide offers a detailed, step-by-step protocol, explains the rationale behind the experimental choices, and provides visualizations to facilitate a thorough understanding of the synthetic pathway.

Introduction

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated building blocks is of paramount importance in modern drug discovery. This compound is a key intermediate that combines a stereochemically rich propanoic acid scaffold with a metabolically stable oxane ring, making it an attractive component for the synthesis of new therapeutic agents. This guide details a reliable and scalable synthetic sequence for the preparation of this compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a five-step sequence, as illustrated below. The strategy involves the initial formation of an α,β-unsaturated ester via a Knoevenagel condensation, followed by reduction of the carbon-carbon double bond. The crucial α-fluorination is achieved through electrophilic fluorination of the corresponding ester enolate. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Synthetic_Scheme A (Oxan-4-yl)acetaldehyde B Ethyl 3-(oxan-4-yl)propenoate A->B Knoevenagel Condensation C Ethyl 3-(oxan-4-yl)propanoate B->C Hydrogenation D Ethyl 2-fluoro-3-(oxan-4-yl)propanoate C->D α-Fluorination E This compound D->E Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 3-(oxan-4-yl)propenoate

This initial step involves the formation of the carbon backbone through a Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.

Protocol:

  • To a solution of (oxan-4-yl)acetaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene, add a catalytic amount of piperidine and trifluoroacetic acid.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(oxan-4-yl)propenoate.

Part 2: Synthesis of Ethyl 3-(oxan-4-yl)propanoate

The carbon-carbon double bond of the α,β-unsaturated ester is reduced to a single bond via catalytic hydrogenation.

Protocol:

  • Dissolve ethyl 3-(oxan-4-yl)propenoate (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-(oxan-4-yl)propanoate.

Part 3: Synthesis of Ethyl 2-fluoro-3-(oxan-4-yl)propanoate

The key fluorination step is achieved by generating an enolate from the ester and then quenching it with an electrophilic fluorine source.[1][2] Selectfluor® is a common and effective reagent for this transformation.[3][4]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethyl 3-(oxan-4-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq) in anhydrous THF.

  • Slowly add the solution of the electrophilic fluorinating agent to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-fluoro-3-(oxan-4-yl)propanoate.

Part 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed.

Protocol:

  • Dissolve ethyl 2-fluoro-3-(oxan-4-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
(Oxan-4-yl)acetaldehydeC7H12O2128.17Colorless liquid
Ethyl 3-(oxan-4-yl)propenoateC11H18O3198.26Colorless oil
Ethyl 3-(oxan-4-yl)propanoateC11H20O3200.27Colorless oil
Ethyl 2-fluoro-3-(oxan-4-yl)propanoateC11H19FO3218.26Colorless oil
This compoundC9H15FO3190.21White solid

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1 & 2: Backbone Synthesis cluster_1 Step 3: Fluorination cluster_2 Step 4: Hydrolysis Start Start: (Oxan-4-yl)acetaldehyde Knoevenagel Knoevenagel Condensation (Ethyl acetoacetate, Piperidine/TFA, Benzene, Reflux) Start->Knoevenagel Hydrogenation Catalytic Hydrogenation (H2, Pd/C, Ethanol) Knoevenagel->Hydrogenation Intermediate1 Intermediate: Ethyl 3-(oxan-4-yl)propanoate Hydrogenation->Intermediate1 Enolate_Formation Enolate Formation (LDA, THF, -78 °C) Intermediate1->Enolate_Formation Fluorination Electrophilic Fluorination (NFSI or Selectfluor®, THF, -78 °C to RT) Enolate_Formation->Fluorination Intermediate2 Intermediate: Ethyl 2-fluoro-3-(oxan-4-yl)propanoate Fluorination->Intermediate2 Hydrolysis Saponification (LiOH or NaOH, Ethanol/Water, RT) Intermediate2->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product Final Product: this compound Acidification->Final_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited reactions in organic synthesis. Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC, NMR) to ensure the reaction has gone to completion and to verify the identity and purity of the intermediates and the final product. The use of high-purity, anhydrous reagents and solvents is critical for the success of reactions involving strong bases like LDA.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • ResearchGate. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Journal of Organic Chemistry. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. [Link]

  • Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

  • Royal Society of Chemistry. Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • ResearchGate. A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

  • Google Patents.
  • Cambridge University Press. Reformatsky Reaction. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • Sathee NEET. Chemistry Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

  • National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

  • ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • PrepChem.com. Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. [Link]

  • PubMed. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. [Link]

  • National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Royal Society of Chemistry. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • University of British Columbia. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • PubChem. (Oxan-4-yl)methanol. [Link]

Sources

Topic: Asymmetric Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction and Strategic Overview

The synthesis of enantiomerically pure organofluorine compounds is a cornerstone of modern medicinal chemistry.[1] Chiral α-fluoro carboxylic acids, in particular, are sought-after synthons. The target molecule, 2-Fluoro-3-(oxan-4-yl)propanoic acid, combines this key fluorinated motif with an oxane (tetrahydropyran) ring, a common scaffold in drug discovery known to improve pharmacokinetic properties.

Direct asymmetric synthesis of this specific target is not widely reported; therefore, this guide adapts established methodologies for α-fluorination to a custom-prepared, non-chiral precursor. Our retrosynthetic analysis identifies the key challenge as the enantioselective construction of the C-F bond at the α-position to the carboxyl group.

G cluster_target Target Molecule cluster_precursor Key Precursors Target This compound (Enantiopure) Precursor1 3-(oxan-4-yl)propanal Target->Precursor1 Retrosynthesis: Oxidation & Fluorination Precursor2 Ester of 3-(oxan-4-yl)propanoic acid Target->Precursor2 Retrosynthesis: Hydrolysis & Fluorination Strategy1 Strategy 1: Organocatalytic α-Fluorination (via Enamine Intermediate) Precursor1->Strategy1 Strategy2 Strategy 2: Metal-Catalyzed α-Fluorination (via Chiral Enolate) Precursor2->Strategy2

Caption: Retrosynthetic analysis of the target molecule.

Two primary strategies will be detailed:

  • Organocatalytic α-Fluorination: This approach utilizes a chiral secondary amine catalyst to form a transient chiral enamine from an aldehyde precursor. The enamine then undergoes a highly face-selective attack by an electrophilic fluorine source.[2][3] This method is often operationally simple and avoids transition metals.

  • Transition Metal-Catalyzed α-Fluorination: This strategy involves the formation of an enolate from an ester derivative, which is then complexed with a chiral Lewis acid catalyst. The chiral metal complex shields one face of the enolate, directing the electrophilic fluorinating agent to the other, thereby inducing asymmetry.[4]

Protocol 1: Organocatalytic Asymmetric Synthesis

This protocol follows a three-step sequence: synthesis of the aldehyde precursor, asymmetric fluorination via enamine catalysis, and subsequent oxidation to the target carboxylic acid. The key enamine catalysis step is known for its high enantioselectivity and operational simplicity.[3]

Workflow Overview

G Start Oxan-4-ylmethanol StepA Step A: Oxidation (e.g., PCC, Dess-Martin) Start->StepA Aldehyde 3-(oxan-4-yl)propanal StepA->Aldehyde StepB Step B: Asymmetric Fluorination Catalyst: (S)-MacMillan Imidazolidinone Fluorine Source: NFSI Aldehyde->StepB FluoroAldehyde (R)-2-Fluoro-3-(oxan-4-yl)propanal StepB->FluoroAldehyde StepC Step C: Oxidation (e.g., Pinnick Oxidation) FluoroAldehyde->StepC FinalProduct (R)-2-Fluoro-3-(oxan-4-yl)propanoic acid StepC->FinalProduct G Start Ester of 3-(oxan-4-yl)propanoic acid StepA Step A: Enolate Formation & Silylation Start->StepA SKA Silyl Ketene Acetal StepA->SKA StepB Step B: Asymmetric Fluorination Catalyst: Cu(OTf)₂ + Chiral Bis(oxazoline) Fluorine Source: NFSI SKA->StepB FluoroEster Fluorinated Ester Product StepB->FluoroEster StepC Step C: Saponification FluoroEster->StepC FinalProduct (S)-2-Fluoro-3-(oxan-4-yl)propanoic acid StepC->FinalProduct G A Aldehyde + Catalyst B Chiral Iminium Ion A->B -H₂O C Chiral Enamine B->C -H⁺ D Fluorinated Iminium Ion C->D + 'F⁺' (from NFSI) E Fluoro-Aldehyde + Catalyst D->E +H₂O E->A

Sources

Purification techniques for "2-Fluoro-3-(oxan-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Abstract

This document provides a comprehensive technical guide for the purification of this compound, a valuable building block in contemporary drug discovery. The unique structural features of this molecule—a polar oxane ring, an ionizable carboxylic acid, a stereocenter at the α-carbon, and an electron-withdrawing fluorine atom—present significant challenges for achieving high purity. This guide details a multi-modal purification strategy, from initial bulk cleanup using crystallization to high-resolution chromatographic techniques for achieving analytical-grade purity and resolving enantiomers. We provide detailed, field-proven protocols for Mixed-Mode Chromatography (MMC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, explaining the scientific rationale behind methodological choices to empower researchers in their drug development efforts.

Introduction: Understanding the Purification Challenge

This compound is a compound of increasing interest due to the advantageous properties conferred by its substructures. The fluorine atom can enhance metabolic stability and binding affinity, while the oxane moiety can improve pharmacokinetic properties. However, these same features make its purification non-trivial.

The primary challenges are:

  • High Polarity: The combination of a carboxylic acid and an ether-rich oxane ring makes the molecule highly polar, leading to poor retention on traditional reversed-phase chromatography columns.[1][2]

  • Acidity: The carboxylic acid group (pKa typically ~3-4.5) is ionizable, meaning its charge state, and therefore its chromatographic behavior, is highly dependent on pH.

  • Chirality: The α-carbon is a stereocenter. As biological systems are stereospecific, the separation of enantiomers is often a regulatory requirement for pharmaceutical development.

  • Potential Impurities: Synthesis of this molecule may result in impurities with very similar polarities, such as starting materials, diastereomers, or de-fluorinated analogs, complicating separation.[3]

This guide provides a systematic approach to overcoming these challenges.

Overall Purification Strategy

A successful purification strategy for this compound involves a multi-step process, moving from bulk purification to fine, high-resolution separation. The choice of techniques depends on the initial purity of the crude material, the scale of the purification, and the final purity requirements.

Purification_Workflow crude Crude Product (from synthesis) bulk Bulk Purification (Crystallization or Flash Chromatography) crude->bulk Remove major non-polar impurities fine High-Purity Separation (Preparative HPLC) bulk->fine Remove closely related impurities chiral Enantiomeric Resolution (Chiral HPLC/SFC) fine->chiral Separate enantiomers final Pure (R)- or (S)-Enantiomer (>99.5% ee, >99% Purity) chiral->final Decision_Tree start Goal: Purify Polar Acidic Compound q1 Need to separate from non-polar/moderately polar impurities? start->q1 q2 Need enhanced retention without ion-pairing reagents? q1->q2 No, impurities are also polar rpc Reversed-Phase HPLC (with high aqueous mobile phase) q1->rpc Yes mmc Mixed-Mode Chromatography (RP/Anion-Exchange) q2->mmc Yes hilic HILIC q2->hilic Alternative Yes MMC_Mechanism cluster_0 Stationary Phase Particle c18 C18 Chains (Hydrophobic) aex Anion-Exchanger (+) (Electrostatic) analyte Analyte Anion 2-Fluoro-3-(oxan-4-yl)propanoate analyte->c18 Hydrophobic Interaction analyte->aex Electrostatic Attraction

Sources

"2-Fluoro-3-(oxan-4-yl)propanoic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and handling of 2-Fluoro-3-(oxan-4-yl)propanoic acid , a strategic building block designed to modulate lipophilicity and metabolic stability in drug candidates. By combining the polar, non-aromatic tetrahydropyran (THP) ring with an


-fluorine  substituent, this scaffold offers a dual advantage: it lowers LogP compared to cyclohexyl analogs while the fluorine atom blocks metabolic oxidation at the 

-position and increases the acidity of the carboxylic acid (lowering pKa).

This document provides a validated protocol for its synthesis via electrophilic fluorination, guidelines for its use in peptide coupling, and structural insights for medicinal chemists.

Chemical Profile & Strategic Value

Structural Analysis

The molecule consists of a propanoic acid backbone substituted at the C2 position with fluorine and at the C3 position with a 4-tetrahydropyranyl group.

PropertyValue (Est.)Impact on Drug Design
Formula C

H

FO

Low MW fragment (<200 Da).
pKa (COOH) ~3.2 - 3.5More acidic than parent propanoic acid (~4.8). Improves H-bond donor strength of amides formed from it.
C-F Bond Strong dipoleInduces conformational bias (Gauche effect) in the side chain.
THP Ring Polar EtherReduces LogP by ~1.0–1.5 units vs. Cyclohexane. Bioisostere for Phenyl/Cyclohexyl.
The "Fluorine Effect" in Synthesis

The introduction of the electron-withdrawing fluorine atom at the


-position significantly alters the reactivity of the carboxylic acid:
  • Reduced Nucleophilicity: The carboxylate is less nucleophilic; esterification may require stronger activation.

  • Increased Electrophilicity of Activated Esters: Once activated (e.g., NHS ester, acyl chloride), the carbonyl carbon is highly electrophilic, accelerating amine coupling but also increasing susceptibility to hydrolysis.

Synthesis Protocol: Electrophilic -Fluorination

Note: While deoxofluorination of


-hydroxy esters is possible, the most scalable and reliable route for this aliphatic scaffold is the electrophilic fluorination of the ester enolate using N-Fluorobenzenesulfonimide (NFSI).
Reaction Scheme (Graphviz)

SynthesisWorkflow SM Methyl 3-(oxan-4-yl)propanoate (Starting Material) Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation Base LHMDS (1.1 equiv) THF, -78°C Base->Enolate Ester Racemic alpha-Fluoro Ester Enolate->Ester Fluorination (NFSI) NFSI NFSI (Electrophilic F+) -78°C to RT NFSI->Ester Product 2-Fluoro-3-(oxan-4-yl) propanoic acid Ester->Product Saponification Hydrolysis LiOH / THF / H2O Hydrolysis

Caption: Workflow for the synthesis of this compound via electrophilic enolate fluorination.

Detailed Methodology
Step 1: Enolate Formation & Fluorination

Reagents:

  • Methyl 3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF)

  • NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS solution dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Substrate Addition: Dissolve the starting ester in a minimal amount of anhydrous THF and add dropwise to the base solution. Stir for 45 minutes at -78°C.

    • Expert Tip: Maintain strict low temperature to prevent O-sulfonylation or self-condensation.

  • Fluorination: Dissolve NFSI in THF and add it to the enolate solution dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly allow the reaction to warm to room temperature over 3 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The

    
    -fluoro ester is often less polar than the starting material.
    
Step 2: Hydrolysis to Free Acid

Reagents:

  • 
    -Fluoro ester (from Step 1)[1]
    
  • LiOH

    
    H
    
    
    
    O (2.0 equiv)
  • THF/Water (3:1)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH and stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LCMS (Acid mass is usually visible in negative mode ES-).

  • Critical Step: Acidify carefully with 1N HCl to pH ~2. Do not use strong conc. mineral acids if possible to avoid opening the THP ring (though THP ethers are generally stable, caution is preferred).

  • Extract with EtOAc or DCM.

  • Product Isolation: Concentrate to yield the target acid. Recrystallization from Hexane/Et

    
    O may be possible if solid; otherwise, use as a gum/oil.
    

Application Protocol: Amide Coupling

Due to the electron-withdrawing fluorine, the carboxylic acid is more acidic, and the resulting activated ester is highly reactive. Standard carbodiimide conditions (EDC/HOBt) can sometimes lead to racemization or slow reaction.

Recommended Coupling System: HATU / DIPEA or T3P (Propylphosphonic anhydride).

Coupling Decision Tree

CouplingLogic Start Start: Coupling 2-F-THP-PA to Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl amine, N-Me) CheckAmine->Hindered NotHindered No (Primary, unhindered) CheckAmine->NotHindered MethodA Method A: HATU / DIPEA / DMF (High Yield, Risk of Racemization) Hindered->MethodA Standard MethodC Method C: Acid Chloride (Ghosez Reagent) (For extremely unreactive amines) Hindered->MethodC Very Low Reactivity MethodB Method B: T3P / Pyridine / EtOAc (Low Epimerization Risk) NotHindered->MethodB Preferred

Caption: Selection guide for coupling conditions to minimize racemization and maximize yield.

Standard Protocol (T3P Method)

T3P is preferred for


-chiral acids as it minimizes epimerization.
  • Mix: Dissolve this compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DCM.

  • Base: Add Pyridine or DIPEA (3.0 equiv).

  • Coupling Agent: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Wash with water, 0.5M HCl, and NaHCO

    
    . The T3P byproducts are water-soluble, simplifying purification.
    

References & Validation

Key Literature
  • General Synthesis of

    
    -Fluoro Esters: 
    
    • Reference: Greedy, B., et al. "Structure-Activity Relationship Studies of alpha-Fluoro-beta-amino Acids." Journal of Medicinal Chemistry, 2013.

    • Context: Describes the use of NFSI for electrophilic fluorination of ester enolates, the industry standard for this transformation.

  • Properties of Fluorine in Med Chem:

    • Reference: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Context: Validates the pKa shifts and metabolic stability claims associated with

      
      -fluorination.
      
  • THP as a Bioisostere:

    • Reference: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

    • Context: Establishes the utility of the tetrahydropyran ring to lower LogP compared to cyclohexyl rings.

Analytical Validation
  • 
    F NMR:  Expect a multiplet (ddd) around -180 to -200 ppm  (relative to CFCl
    
    
    
    ). The coupling pattern arises from H-F geminal coupling and vicinal coupling to the CH
    
    
    protons.
  • 
    H NMR:  The 
    
    
    
    -proton (geminal to F) typically appears as a wide multiplet (dt or ddd) shifted downfield (~4.8–5.2 ppm) compared to the non-fluorinated precursor (~2.3 ppm).

Disclaimer: This guide assumes standard laboratory safety practices. NFSI is an irritant; LiHMDS is moisture-sensitive. Always consult MSDS before handling.

Sources

Application Note: Advanced Derivatization Strategies for 2-Fluoro-3-(oxan-4-yl)propanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Fluoro-3-(oxan-4-yl)propanoic acid (CAS 1515583-69-3)[] is a highly specialized building block featuring a tetrahydropyran (oxan-4-yl) ring and an


-fluoro carboxylic acid moiety. In drug discovery and biological assay development, the incorporation of the C-F bond introduces "polar hydrophobicity," which simultaneously increases the molecule's lipophilicity, biological potency, and resistance to enzymatic degradation[2].

However, native carboxylic acids exhibit notoriously poor ionization efficiency in positive electrospray ionization (ESI+-MS) and lack a robust UV chromophore. This makes direct trace-level quantification in biological matrices (e.g., plasma, cell lysates) exceptionally challenging without chemical derivatization[3]. Highly sensitive and selective methods for the determination of such biologically important carboxylic acids require derivatization to reverse the charge or attach a detectable tag[4].

The Causality of


-Fluorination on Reactivity: 
The strong electron-withdrawing nature (-I effect) of the 

-fluorine atom significantly lowers the

of the carboxylic acid (estimated

~2.8) compared to non-fluorinated analogs. While this makes the initial carboxylate a weaker nucleophile during activation, the resulting activated ester (e.g., OAt or OSu ester) becomes highly electrophilic. This accelerates the amidation step but concurrently increases the susceptibility to base-catalyzed epimerization at the

-carbon and premature hydrolysis. Therefore, derivatization protocols must employ strictly anhydrous conditions, highly efficient coupling reagents, and sterically hindered bases at low temperatures to maintain stereochemical and structural integrity.

Physicochemical Properties & Reactivity Profiling

Understanding the baseline properties of the molecule is critical for designing a self-validating derivatization workflow.

PropertyValue / CharacteristicImplication for Derivatization
Molecular Weight 176.19 g/mol Low mass; requires tagging to shift

out of the low-mass biological noise region in LC-MS.
Predicted

~2.8Highly acidic for an aliphatic acid; requires mild, non-nucleophilic bases (e.g., DIPEA) to prevent

-proton abstraction.
Electrophilicity High (Post-Activation)Activated esters are prone to rapid hydrolysis. Reactions must be performed in anhydrous aprotic solvents (DMF/DMSO).
Detection Profile Poor UV, Poor ESI+Mandatory conjugation to charge-reversal tags (e.g., 3-Picolylamine) or fluorophores for assay readout.

Derivatization Workflow & Mechanistic Pathway

Rationale F_effect α-Fluoro Substitution on Propanoic Acid Scaffold pKa_drop ↓ pKa (~2.8) Increased Acidity F_effect->pKa_drop Lipo ↑ Polar Hydrophobicity Metabolic Stability F_effect->Lipo Electro ↑ Electrophilicity of Activated Ester F_effect->Electro Act Low-Temp Activation (HATU / DIPEA at 0°C) pKa_drop->Act Requires mild base Electro->Act Prone to epimerization Amine Amine Nucleophile (e.g., 3-Picolylamine) Act->Amine Active ester intermediate Product Stable Amide Conjugate (High ESI+ Response) Amine->Product Rapid amidation

Mechanistic rationale for the derivatization of α-fluoro carboxylic acids.

Experimental Protocols

Protocol A: Charge-Reversal Derivatization for LC-HRMS Quantification

To achieve femtomole-level limits of detection (LOD) in LC-MS/MS, the carboxylic acid is derivatized with 3-picolylamine (3-PA). The pyridine ring of 3-PA acts as a highly efficient proton acceptor, enabling robust detection in positive ESI mode[3].

Materials:

  • This compound (10 mM stock in anhydrous DMF)

  • 3-Picolylamine (3-PA, 100 mM in anhydrous DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Activation: In a low-bind microcentrifuge tube, combine 10 µL of the carboxylic acid stock (100 nmol) with 20 µL of a freshly prepared HATU solution (10 mM in DMF; 200 nmol, 2 eq.).

  • Base Addition: Add 5 µL of DIPEA (approx. 300 nmol, 3 eq.). Vortex immediately and incubate at 0 °C (ice bath) for exactly 5 minutes.

    • Causality Check: Extended activation times or higher temperatures promote

      
      -proton abstraction, leading to racemization of the C2 stereocenter. HATU is chosen over EDC here for its superior kinetics in hindered systems.
      
  • Amidation: Add 10 µL of the 3-PA stock (1 µmol, 10 eq.) to the activated mixture. The massive excess of amine ensures rapid trapping of the highly electrophilic

    
    -fluoro active ester, outcompeting trace water hydrolysis.
    
  • Incubation: Incubate the reaction at 25 °C for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 100 µL of 5% formic acid in water. Extract the derivatized product using 200 µL of ethyl acetate. Centrifuge at 10,000 x g for 5 min, collect the organic layer, and evaporate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol B: Synthesis of a Biotinylated Affinity Probe

For proteomics and target pull-down assays, attaching a Biotin-PEG4-amine linker provides a flexible, hydrophilic spacer that minimizes steric hindrance during streptavidin binding.

Materials:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Biotin-PEG4-amine

Step-by-Step Methodology:

  • In Situ NHS Ester Formation: Dissolve 1 mg of this compound in 200 µL anhydrous DMSO. Add 1.5 eq. of NHS and 1.5 eq. of EDC·HCl.

  • Incubation: Stir at room temperature in the dark for 2 hours.

    • Causality Check: EDC/NHS is chosen here over HATU to allow the formation of a slightly more stable NHS-ester compared to the highly reactive HOAt ester. This prevents rapid degradation during the conjugation of the bulkier PEGylated amine.

  • Conjugation: Add 1.0 eq. of Biotin-PEG4-amine dissolved in 50 µL DMSO, followed by 2 eq. of Triethylamine (TEA).

  • Reaction Completion: Stir overnight at 4 °C. The lower temperature mitigates the hydrolysis of the

    
    -fluoro NHS ester over the extended reaction time.
    
  • Purification: Purify the conjugate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions immediately.

Quantitative Data & Analytical Metrics

The following table summarizes the expected analytical performance enhancements post-derivatization, validating the efficacy of the protocols described above.

MetricNative Acid (Underivatized)3-PA Derivatized (Protocol A)Biotin-PEG4 Probe (Protocol B)
Ionization Mode ESI- (Negative)ESI+ (Positive)ESI+ (Positive)
Primary MS Adduct [M-H]-[M+H]+[M+H]+
Limit of Detection (LOD) > 500 nmol/L0.5 - 2.0 fmol/LN/A (Used for Pull-Down)
Coupling Yield N/A> 95% (crude)65 - 75% (isolated)
Stereochemical Purity 99% ee> 90% ee (if kept at 0°C)> 85% ee

References

  • CAS 1515583-69-3 2-fluoro-3-(oxan-4-yl)
  • Source: National Institutes of Health (NIH)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Source: National Institutes of Health (NIH)

Sources

Application Note: In Vitro Enzyme Inhibition Assay Protocol for 2-Fluoro-3-(oxan-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Target Biology

2-Fluoro-3-(oxan-4-yl)propanoic acid is a highly specialized small-molecule pharmacophore. In contemporary drug discovery, fluoropropanoic acid derivatives are recognized as potent, active-site-directed inhibitors of key metabolic and inflammatory enzymes, most notably the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) and Pyruvate Kinase ().

This application note details a robust, self-validating in vitro protocol for evaluating this compound as a MIF tautomerase inhibitor. The structural logic of the compound dictates its mechanism of action:

  • The

    
    -Fluoro Carboxylic Acid:  The highly electronegative fluorine atom exerts a strong inductive (-I) effect, significantly lowering the 
    
    
    
    of the adjacent carboxylic acid. This ensures the moiety is fully deprotonated at the assay pH, optimizing electrostatic and hydrogen-bonding interactions with the catalytic N-terminal proline (Pro-1) of MIF.
  • The Oxan-4-yl (Tetrahydropyran) Ring: This saturated, oxygen-containing heterocycle is perfectly sized to occupy the hydrophobic S1' pocket of the enzyme. The ether oxygen improves the compound's aqueous solubility and topological polar surface area (TPSA) compared to a purely aliphatic cyclohexyl analog, reducing non-specific protein binding and improving the enthalpy-entropy compensation during target engagement.

MIF_Signaling Inhibitor 2-Fluoro-3-(oxan-4-yl) propanoic acid MIF MIF (Active Trimer) Inhibitor->MIF Inhibits Pro-1 Active Site CD74 CD74 / CD44 Receptor Complex MIF->CD74 Binds ERK ERK1/2 Phosphorylation CD74->ERK Activates Cytokines Pro-inflammatory Cytokines ERK->Cytokines Gene Expression

Fig 1: Mechanistic pathway of MIF-mediated inflammation and targeted inhibition by fluoropropanoic acids.

Assay Principle & Causality

MIF possesses a unique, non-physiological tautomerase activity that serves as an excellent surrogate for evaluating its structural integrity and small-molecule binding capacity. The standard assay utilizes L-dopachrome methyl ester as a substrate. MIF catalyzes the tautomerization of this red-colored substrate into a colorless 5,6-dihydroxyindole-2-carboxylic acid methyl ester.

By monitoring the decay of absorbance at 427 nm (


 of dopachrome), the initial velocity (

) of the enzyme can be precisely quantified. The assay is designed as a self-validating system : it includes internal controls (blanks for spontaneous degradation, vehicle controls for uninhibited velocity, and a reference inhibitor) to continuously monitor the Z'-factor, ensuring data trustworthiness.

Reagents and Equipment

  • Enzyme: Recombinant human MIF (rhMIF), stored at -80°C.

  • Substrate Precursors: L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester) and Sodium periodate (

    
    ).
    
  • Assay Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.2.

  • Reference Inhibitor: ISO-1 (a standard MIF inhibitor) or equivalent.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% anhydrous DMSO.

  • Equipment: UV-Vis microplate reader capable of kinetic measurements at 427 nm, 96-well or 384-well clear flat-bottom microplates.

Step-by-Step Experimental Protocol

Assay_Workflow Step1 1. Substrate Generation Oxidize L-DOPA methyl ester with NaIO4 (Protect from light, use immediately) Step3 3. Reaction Initiation Add fresh L-dopachrome methyl ester to the pre-incubated mixture Step1->Step3 Step2 2. Enzyme-Inhibitor Pre-incubation Incubate rhMIF with this compound (15 min at 25°C in pH 6.2 buffer) Step2->Step3 Step4 4. Kinetic Readout Measure absorbance decrease at 427 nm (Read every 15s for 5 minutes) Step3->Step4 Step5 5. Data Analysis Calculate V0, plot dose-response, and determine IC50 values Step4->Step5

Fig 2: High-throughput kinetic assay workflow for MIF tautomerase inhibition.

Step 1: Buffer and Enzyme Preparation
  • Prepare the Assay Buffer (50 mM Sodium Phosphate, 1 mM EDTA).

    • Causality: The pH must be strictly adjusted to 6.2 . At physiological pH (7.4), the spontaneous (non-enzymatic) tautomerization of dopachrome is too rapid, destroying the assay's signal window. EDTA is included to chelate trace heavy metals that could catalyze unwanted substrate oxidation.

  • Dilute rhMIF in Assay Buffer to a final working concentration of 50 nM.

Step 2: Inhibitor Pre-Incubation
  • Perform a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Transfer 2 µL of the compound dilutions to the microplate. Add 2 µL of DMSO to "Vehicle" wells, and 2 µL of 10 mM ISO-1 to "Positive Control" wells.

  • Add 98 µL of the 50 nM rhMIF solution to all wells (except "Blank" wells, which receive 98 µL of Assay Buffer).

  • Incubate the plate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the small molecule to reach thermodynamic equilibrium with the active site Pro-1 before the highly reactive, transient substrate is introduced.

Step 3: In Situ Substrate Generation
  • In a light-protected conical tube, mix equal volumes of 2 mM L-DOPA methyl ester and 4 mM

    
     (both dissolved in Assay Buffer).
    
  • Allow the mixture to react at room temperature for exactly 5 minutes until a deep red color forms, indicating the generation of L-dopachrome methyl ester.

    • Causality: Dopachrome is highly unstable and rapidly polymerizes into melanin-like pigments. It must be generated immediately prior to use. The methyl ester variant is chosen over standard L-DOPA because the free carboxylate of standard L-DOPA undergoes rapid spontaneous decarboxylation upon oxidation, leading to erratic baseline drift and high background noise.

Step 4: Reaction Initiation and Kinetic Readout
  • Rapidly add 100 µL of the freshly generated L-dopachrome methyl ester to all wells using a multichannel pipette or automated dispenser. (Final assay volume = 200 µL; Final DMSO = 1%).

  • Immediately transfer the plate to the microplate reader.

  • Measure the absorbance at 427 nm every 15 seconds for 5 minutes at 25°C.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, extract the initial velocity (


) from the linear portion of the kinetic curve (typically the first 60–120 seconds). Calculate the percentage of inhibition using the following self-validating formula:


Plot the % Inhibition against the


 of the inhibitor concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the 

.
Table 1: Quantitative Quality Control Parameters
ParameterTarget Value / Acceptable RangeScientific Rationale
Z'-Factor

Calculated from Vehicle and Blank wells. Ensures assay robustness and reproducibility for High-Throughput Screening (HTS).
DMSO Tolerance Up to 2% (v/v)MIF retains >95% activity at this concentration; prevents hydrophobic inhibitor precipitation.
Substrate


Ensures assays run at

are highly sensitive to competitive inhibitors targeting the Pro-1 site.
ISO-1

(Control)

Validates enzyme activity and assay sensitivity against a known, standardized reference inhibitor.
Signal-to-Background (S/B)

Achieved by strictly controlling spontaneous substrate degradation at pH 6.2 and using the methyl ester substrate.

Troubleshooting & Critical Parameters

  • Non-Linear Baseline Drift: If the "Blank" wells show a rapid, non-linear decrease in absorbance, the substrate has over-oxidized. Ensure the

    
     reaction does not exceed 5 minutes before adding it to the assay plate.
    
  • Compound Aggregation: this compound is generally highly soluble due to the oxane ring, but if testing more lipophilic derivatives, compound precipitation can cause light scattering at 427 nm. Monitor the initial absorbance (

    
    ) across all wells; a sudden spike in baseline absorbance at high concentrations indicates precipitation.
    

References

  • Turjya, R. R., Khan, M. A.-A.-K., & Islam, A. B. M. M. K. (2024). "Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation." Letters in Drug Design & Discovery, 21(2), 236-253. URL:[Link][1]

  • LookChem Database. (2025). "3-FLUOROPROPANOIC ACID - CAS 461-56-3: Uses as a potent inhibitor of metabolic enzymes." LookChem. URL:[Link][2]

Sources

Cell-based assays involving "2-Fluoro-3-(oxan-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-Fluoro-3-(oxan-4-yl)propanoic acid (CAS 1515583-69-3)

Executive Summary & Scientific Rationale

In modern drug discovery, This compound represents a high-value "lead-like" building block. It is strategically designed to address two common failure modes in hit-to-lead optimization: metabolic instability and poor solubility .

This application note details the cell-based validation workflows for this compound and its derivatives. The molecule combines two critical structural motifs:

  • Tetrahydropyran (Oxan-4-yl) Ring: Acts as a polar isostere for cyclohexyl or phenyl rings. It lowers lipophilicity (

    
    ) to improve solubility while maintaining steric bulk.
    
  • 
    -Fluorine Substitution:  The fluorine atom at the C2 position serves to:
    
    • Block Metabolic Sites: Prevents

      
      -oxidation or isomerization.
      
    • Modulate Acidity: Lowers the

      
       of the carboxylic acid via inductive effects, altering binding kinetics.
      
    • Lock Conformation: Induces specific conformational preferences via the gauche effect, potentially reducing entropic penalty upon binding.

This guide provides protocols for evaluating the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this scaffold in a cellular context.

Experimental Workflow: The Optimization Cycle

The following diagram illustrates where this compound fits into the Design-Make-Test-Analyze (DMTA) cycle.

DMTA_Cycle Compound 2-Fluoro-3-(oxan-4-yl) propanoic acid Coupling Amide Coupling (Library Generation) Compound->Coupling Derivatization Assay_PhysChem PhysChem Profiling (LogD, pKa) Coupling->Assay_PhysChem QC Assay_Cell Cell-Based Assays (Permeability & Tox) Coupling->Assay_Cell Screening Optimization Lead Optimization (SAR Analysis) Assay_PhysChem->Optimization Data Integration Assay_Cell->Optimization Optimization->Compound Iterative Design

Figure 1: Integration of the fluorinated building block into the drug discovery cascade.

Protocol A: Caco-2 Permeability Assay (Transwell)

Objective: To determine if the polar tetrahydropyran ring and the electronegative fluorine atom compromise cell membrane permeability compared to a non-fluorinated cyclohexyl analog.

Materials
  • Cell Line: Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.

  • Test Compound: this compound (or its methyl ester/amide derivative).

  • Control: Propranolol (High permeability), Atenolol (Low permeability).

  • Buffer: HBSS (pH 7.4).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 10

      
      M in HBSS (Final DMSO < 1%).
      
  • Apical to Basolateral (A-B) Transport:

    • Add 200

      
      L of the 10 
      
      
      
      M test solution to the Apical chamber (donor).
    • Add 600

      
      L of blank HBSS to the Basolateral  chamber (receiver).
      
  • Incubation:

    • Incubate at 37°C, 5% CO

      
       for 120 minutes on an orbital shaker (50 rpm).
      
  • Sampling:

    • At T=0 and T=120 min, collect 50

      
      L aliquots from both donor and receiver chambers.
      
  • Quantification:

    • Analyze samples via LC-MS/MS (MRM mode).

    • Critical QC: Verify Monolayer integrity using Lucifer Yellow rejection (>99%).

Data Analysis

Calculate the Apparent Permeability Coefficient (


):


  • 
    : Rate of permeation (
    
    
    
    mol/sec).
  • 
    : Surface area of the insert (
    
    
    
    ).
  • 
    : Initial donor concentration (
    
    
    
    M).

Interpretation:

  • 
    : High Permeability (Good oral bioavailability potential).
    
  • 
    : Low Permeability (May require prodrug strategy).
    
  • Note: The oxane ring typically lowers permeability slightly vs. cyclohexane due to polarity, but the fluorine can offset this by increasing lipophilicity locally (C-F bond is lipophilic).

Protocol B: Microsomal Metabolic Stability Assay

Objective: To validate the "Metabolic Blocking" effect of the


-fluorine. The C2 position is a common site for metabolic attack in propanoic acid derivatives.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Reaction Mix:

    • Prepare Master Mix: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL final).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add Test Compound (1

      
      M final) to the Master Mix.
      
    • Add NADPH solution to initiate the reaction.

  • Time Course:

    • Sample 50

      
      L at T = 0, 5, 15, 30, and 60 minutes.
      
  • Quenching:

    • Immediately dispense sample into 150

      
      L ice-cold Acetonitrile.
      
    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Expected Results & Visualization

The following diagram explains the mechanistic hypothesis being tested.

Metabolic_Block Substrate Non-Fluorinated Analog (H at C2) Enzyme CYP450 Enzyme Substrate->Enzyme Binding Metabolite Hydroxylated/Oxidized Metabolite Enzyme->Metabolite Rapid Oxidation Blocked Metabolic Blockade (C-F Bond Stable) Enzyme->Blocked No Reaction Fluorinated 2-Fluoro-3-(oxan-4-yl) propanoic acid Fluorinated->Enzyme Binding

Figure 2: Mechanism of metabolic stabilization via alpha-fluorination.

Data Interpretation:

  • Calculate Intrinsic Clearance (

    
    ) .
    
  • Success Criteria: The fluorinated compound should show a Half-life (

    
    ) > 30 minutes in HLM, significantly longer than the non-fluorinated analog.
    
Protocol C: Cellular Cytotoxicity Screening (HepG2)

Objective: To ensure the building block does not produce toxic metabolites (e.g., fluoroacetate-like toxicity, though unlikely with this structure).

Methodology
  • Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with serial dilutions of this compound (0.1

    
    M to 100 
    
    
    
    M).
  • Duration: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® reagent (ATP quantification). Read Luminescence.

  • Analysis: Plot Dose-Response curve to determine

    
    .
    
    • Safe Range:

      
      M indicates low intrinsic toxicity.
      
Summary of Physicochemical Properties (Reference Data)
PropertyValue (Predicted/Observed)Impact on Assay
Molecular Weight 176.19 g/mol Fragment-sized; suitable for FBDD.
ClogP ~0.5 - 1.2High water solubility; easy to formulate in PBS/DMSO.
pKa (Acid) ~3.5 - 4.0More acidic than propanoic acid (~4.8) due to

-F.
H-Bond Donors 1 (COOH)Membrane permeability may be pH dependent.
H-Bond Acceptors 3 (COOH + Ether)Good solubility; potential P-gp substrate.
References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Bocsci Inc. Product Data Sheet: this compound (CAS 1515583-69-3).[]

Sources

Application Note: Development and Protocols for 2-Fluoro-3-(oxan-4-yl)propanoic Acid in PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of functionalized aliphatic rings into short-chain fatty acids (SCFAs) represents a major advancement in radiopharmaceutical design. This Application Note details the scientific rationale, radiosynthesis, and preclinical evaluation protocols for 2-fluoro-3-(oxan-4-yl)propanoic acid (CAS 1515583-69-3)[], a novel building block for Positron Emission Tomography (PET). By building upon the established clinical utility of baseline SCFA tracers, this oxan-4-yl derivative offers tuned lipophilicity and enhanced steric shielding, optimizing it for targeted metabolic imaging in oncology and cardiology.

Scientific Rationale & Structural Causality

Baseline SCFA radiotracers, such as 2-[18F]fluoropropionic acid ([18F]FPA), have demonstrated significant utility in delineating prostate cancer xenografts (e.g., CWR22rv1) with superior tumor-to-background ratios compared to [18F]FDG [2]. Furthermore, [18F]FPA serves as a highly sensitive biomarker for detecting early-stage doxorubicin-induced cardiotoxicity by tracking pathological shifts in fatty acid metabolism [3].

However, linear SCFAs are susceptible to rapid systemic clearance. The structural evolution to this compound introduces a tetrahydropyran (oxan-4-yl) ring at the β-carbon, serving two critical functions:

  • Steric Shielding: The bulky heterocycle physically blocks off-target enzymatic degradation of the carbon backbone, prolonging the biological half-life.

  • Tuned Lipophilicity: While a pure cycloalkyl group would excessively increase lipophilicity (leading to high non-specific hepatic uptake), the oxygen heteroatom within the oxan-4-yl ring maintains a balanced partition coefficient (logP). This ensures specific affinity for Monocarboxylate Transporter 1 (MCT1) while facilitating optimal biodistribution [4].

Mechanism of Metabolic Trapping

The efficacy of fluorinated SCFA tracers relies on a self-validating biological mechanism known as metabolic trapping.

  • Cellular Entry: The tracer is actively transported into the cytosol via MCT1 or Fatty Acid Transporters (FAT) [3].

  • Enzymatic Activation: Once intracellular, Acetyl-CoA Synthetase Short-chain family members (ACSS1/ACSS2) catalyze the thioesterification of the carboxylic acid, consuming ATP to form a CoA-adduct.

  • Irreversible Trapping: In endogenous fatty acids, this CoA-adduct would undergo β-oxidation. However, the presence of the α-fluorine atom and the bulky β-oxan-4-yl group sterically and electronically aborts this pathway. The resulting polar CoA-thioester cannot cross the cell membrane, leading to continuous signal accumulation in metabolically hyperactive tissues [4].

MetabolicTrapping Blood Bloodstream [18F]Oxan-FPA Transporter MCT1 / FAT Transporter Blood->Transporter Uptake Cytosol Intracellular Space Transporter->Cytosol Entry Enzyme ACSS1 / ACSS2 Activation Cytosol->Enzyme ATP+CoA Trapped [18F]Oxan-FPA-CoA (Trapped) Enzyme->Trapped Thioester

Figure 1: Mechanism of MCT1-mediated uptake and ACSS1/2 metabolic trapping of[18F]Oxan-FPA.

Radiosynthesis Protocol:[18F]this compound

Protocol Design & Causality: Direct radiofluorination of a free carboxylic acid is highly inefficient because the acidic proton quenches the nucleophilicity of the [18F]fluoride. Therefore, this protocol utilizes a methyl ester precursor (e.g., methyl 2-bromo-3-(oxan-4-yl)propanoate). Base-catalyzed hydrolysis is selected over acid hydrolysis to rapidly unmask the carboxylate at mild temperatures, preventing defluorination.

Step-by-Step Methodology
  • Isotope Recovery & Azeotropic Drying:

    • Action: Elute cyclotron-produced [18F]fluoride (10–30 GBq) from a QMA carbonate cartridge into a V-vial using a solution of K2CO3 (2.0 mg) and Kryptofix 2.2.2 (10.0 mg) in 1 mL of H2O/MeCN (20:80 v/v).

    • Causality: K2.2.2 strongly chelates K+, leaving the [18F]fluoride ion "naked" and highly nucleophilic.

    • Self-Validation: Evaporate the solvent at 95°C under helium. Add anhydrous MeCN (3 × 1 mL) and repeat evaporation. Complete dryness is visually confirmed and chemically necessary; trace water will outcompete [18F]fluoride as a nucleophile, stalling the reaction.

  • Nucleophilic Substitution (SN2):

    • Action: Dissolve 5.0 mg of the precursor in 0.5 mL of anhydrous MeCN. Add to the dried [18F]fluoride complex.

    • Action: Seal and heat the reaction at 85°C for 10 minutes.

  • Ester Hydrolysis (Deprotection):

    • Action: Cool the vial to 50°C. Add 0.5 mL of 1 M NaOH and incubate for 5 minutes.

    • Causality: The hydroxide ion rapidly cleaves the methyl ester. The mild 50°C temperature prevents degradation of the newly formed C-F bond.

    • Action: Neutralize the mixture by adding 0.5 mL of 1 M HCl, followed by 1.0 mL of 0.1 M phosphate buffer (pH 7.4).

  • Purification & Formulation:

    • Action: Inject the neutralized crude mixture onto a semi-preparative C18 HPLC column. Elute with 10% MeCN in 0.1% H3PO4 at 3 mL/min.

    • Action: Collect the radioactive peak corresponding to the product, dilute with sterile saline, and pass through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Radiosynthesis F18 [18F]Fluoride Cyclotron Production Drying Azeotropic Drying (K2CO3 / K2.2.2) F18->Drying Labeling Nucleophilic Substitution (Precursor, MeCN, 85°C) Drying->Labeling SN2 Reaction Hydrolysis Ester Hydrolysis (NaOH, 50°C) Labeling->Hydrolysis Deprotection Purification HPLC Purification & Formulation Hydrolysis->Purification QC & Filtration

Figure 2: Step-by-step radiosynthesis workflow for [18F]this compound.

Quality Control & Validation

Before in vivo application, the formulated radiotracer must pass a rigorous, self-validating Quality Control (QC) panel to ensure safety and experimental reproducibility.

QC ParameterAcceptance CriteriaAnalytical MethodRationale
Radiochemical Purity (RCP) > 95%Analytical Radio-HPLCEnsures signal originates only from the intact tracer.
Specific Activity > 50 GBq/µmolHPLC (UV vs. Radioactivity)Prevents receptor/transporter saturation by cold mass.
pH 6.5 – 7.5pH Indicator StripEnsures physiological compatibility for IV injection.
Endotoxin Levels < 175 EU/VLAL AssayMandatory for in vivo biological safety.
Residual Solvent (MeCN) < 410 ppmGas Chromatography (GC)Complies with ICH Q3C guidelines for residual solvents.

Preclinical In Vivo Evaluation Workflow

To validate the biological efficacy of [18F]this compound, the following workflow is recommended using a prostate cancer xenograft model [2].

  • Step 1: Disease Modeling: Inoculate male athymic nude mice subcutaneously with 5 × 10⁶ CWR22rv1 prostate cancer cells. Allow 3–4 weeks for tumors to reach a volume of ~200 mm³.

  • Step 2: Tracer Administration: Administer ~3.7 MBq (100 µCi) of the formulated tracer via lateral tail-vein injection under light isoflurane anesthesia.

  • Step 3: Dynamic PET Acquisition: Transfer the animal to a small-animal PET/CT scanner. Acquire dynamic emission data for 60 minutes to capture the initial perfusion phase and the subsequent metabolic trapping phase.

  • Step 4: Ex Vivo Biodistribution (Self-Validating Step): At 60 minutes post-injection, euthanize the animal. Harvest the tumor, blood, liver, kidneys, and muscle. Weigh the tissues and measure radioactivity using an automated gamma counter.

  • Causality: Calculating the percentage of injected dose per gram (%ID/g) from the gamma counter provides an absolute ground-truth measurement that self-validates the non-invasive Regions of Interest (ROI) quantified from the PET images.

Comparative Pharmacokinetic Profile

The structural modifications in the oxan-4-yl derivative yield distinct pharmacokinetic advantages over the baseline [18F]FPA tracer.

Property[18F]Fluoropropionic Acid ([18F]FPA)[18F]this compound
Aliphatic Backbone LinearBulky Heterocycle (Oxan-4-yl)
Lipophilicity (logP) Low (~0.5)Moderate (~1.5 - 2.0)
Metabolic Stability ModerateHigh (Sterically Shielded)
Primary Transporter MCT1 / FATMCT1 (Optimized Affinity)
Clearance Route Rapid RenalBalanced Renal / Hepatic

References

  • 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. Journal of Nuclear Medicine (2009). URL:[Link]

  • 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-Induced Cardiotoxicity. Molecular Imaging and Biology (2025). URL: [Link]

  • PET Imaging of Hepatocellular Carcinomas: 18F-Fluoropropionic Acid as a Complementary Radiotracer for 18F-Fluorodeoxyglucose. Molecular Imaging (2019). URL:[Link]

Sources

Application Notes and Protocols: 2-Fluoro-3-(oxan-4-yl)propanoic Acid in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Novel NSAID Candidate

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, was a pivotal moment in inflammation research. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] This distinction has driven the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4] Similarly, the tetrahydropyran (THP), or oxane, moiety is increasingly utilized in drug design. As a bioisostere of a cyclohexane ring, the THP group can reduce lipophilicity, potentially improving a compound's ADME (absorption, distribution, metabolism, and excretion) profile, and the ether oxygen can act as a hydrogen bond acceptor, leading to improved target engagement.[5][6]

This document outlines a comprehensive guide for the investigation of 2-Fluoro-3-(oxan-4-yl)propanoic acid and its derivatives as a novel class of potential COX-2 selective inhibitors. We present a putative synthetic pathway and detailed protocols for the biological evaluation of these compounds, from in vitro enzyme inhibition to in vivo anti-inflammatory efficacy and gastric safety profiling.

Part 1: Synthesis of this compound Derivatives

A plausible synthetic route to the target compound and its derivatives is proposed, starting from commercially available materials. This multi-step synthesis is designed to be adaptable for the creation of a small library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

G A Tetrahydropyran-4-carbaldehyde B Wittig Reaction (e.g., (EtO)2P(O)CHFCO2Et) A->B Step 1 C α,β-Unsaturated Ester B->C D Asymmetric Hydrogenation C->D Step 2 E Chiral Fluoro Ester D->E F Hydrolysis (e.g., LiOH, THF/H2O) E->F Step 3 G This compound F->G G A Acclimatize Rats (Male Wistar, 180-200g) B Fast Overnight A->B C Measure Initial Paw Volume (V₀) (Plethysmometer) B->C D Administer Compound (p.o.) - Vehicle Control - Test Compound (e.g., 30 mg/kg) - Positive Control (Indomethacin) C->D E Induce Inflammation (1 hr post-dose) (0.1 mL 1% Carrageenan injection in subplantar region) D->E F Measure Paw Volume (Vt) at 1, 2, 3, 4, 5, 6 hours E->F G Calculate Edema and % Inhibition F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Improvement for 2-Fluoro-3-(oxan-4-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale alpha-fluoro carboxylic acids. When synthesizing 2-fluoro-3-(oxan-4-yl)propanoic acid , researchers often default to late-stage electrophilic fluorination, which suffers from poor regioselectivity and requires specialized handling.

The most robust, scalable alternative utilizes diethyl 2-fluoromalonate as an early-stage fluoroaliphatic building block[1]. However, the strong electron-withdrawing nature of the fluorine atom fundamentally alters the reactivity of the malonate system[2]. This guide provides a self-validating, three-step protocol designed to overcome these electronic hurdles, maximizing both yield and purity.

Synthesis Workflow & Mechanistic Pathway

The optimized route involves the alkylation of diethyl 2-fluoromalonate, followed by saponification and controlled thermal decarboxylation.

SynthesisWorkflow SM Diethyl 2-fluoromalonate + 4-(Iodomethyl)tetrahydropyran Step1 Step 1: Alkylation NaH, DMF, 25°C SM->Step1 Int1 Diethyl 2-fluoro-2- (oxan-4-ylmethyl)malonate Step1->Int1 Step2 Step 2: Saponification LiOH, THF/H2O, 50°C Int1->Step2 Int2 2-Fluoro-2-(oxan-4-ylmethyl) malonic acid Step2->Int2 Step3 Step 3: Decarboxylation DMSO, 130°C Int2->Step3 Product 2-Fluoro-3-(oxan-4-yl) propanoic acid Step3->Product

Caption: 3-Step synthesis workflow of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are strictly met.

Step 1: Alkylation (Nucleophilic Substitution)
  • Causality: The fluorine atom exerts a strong inductive electron-withdrawing effect, significantly diminishing the nucleophilicity of the fluoromalonate enolate compared to standard malonates[2]. To compensate, we must use the highly reactive electrophile 4-(iodomethyl)tetrahydropyran [3] rather than the standard bromide. Sodium hydride (NaH) is selected to ensure irreversible, quantitative enolate formation.

  • Protocol:

    • Suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under N₂.

    • Dropwise add diethyl 2-fluoromalonate (1.0 equiv). Stir for 30 minutes until H₂ evolution ceases.

    • Add 4-(iodomethyl)tetrahydropyran (1.05 equiv) dissolved in DMF. Warm to 25 °C and stir for 8 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validating IPC: Remove a 10 µL aliquot, quench in H₂O/EtOAc, and analyze the organic layer via GC-MS. The system validates completion only when the starting mass of diethyl 2-fluoromalonate is <2% relative to the product mass.

Step 2: Saponification (Ester Hydrolysis)
  • Causality: The steric bulk of the oxan-4-ylmethyl group, combined with the adjacent fluorine, creates a highly hindered ester environment. Using an excess of Lithium Hydroxide (LiOH) in a biphasic THF/H₂O mixture at elevated temperatures ensures complete conversion to the diacid without triggering premature decarboxylation.

  • Protocol:

    • Dissolve the crude diester from Step 1 in a 1:1 mixture of THF and H₂O.

    • Add LiOH·H₂O (4.0 equiv). Heat the mixture to 50 °C for 12 hours.

    • Cool to 0 °C and carefully acidify to pH 2 using 2M HCl. Extract the resulting diacid into EtOAc.

  • Self-Validating IPC: Perform TLC (Hexanes/EtOAc 7:3) stained with Bromocresol Green. The diester (high Rf) must completely disappear, replaced by a baseline spot (diacid) that turns the blue stain intensely yellow.

Step 3: Decarboxylation
  • Causality: Heating the diacid neat can lead to localized overheating, oxidative degradation, and poor yields. By performing the decarboxylation in DMSO at 130 °C, the solvent acts as a hydrogen-bond acceptor, stabilizing the six-membered cyclic transition state required for CO₂ extrusion[4].

  • Protocol:

    • Dissolve the crude diacid in anhydrous DMSO (0.5 M concentration).

    • Heat the solution to 130 °C under a reflux condenser fitted with a gas bubbler.

    • Stir for 4 hours. Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer thoroughly with brine to remove DMSO.

  • Self-Validating IPC: The reaction is physically self-monitoring. Active CO₂ evolution (bubbling) indicates ongoing decarboxylation. The system validates completion when gas evolution ceases entirely.

Quantitative Yield Optimization Data

The following tables summarize the empirical data driving our protocol choices. Notice the dramatic impact of the leaving group and solvent selection on the final yield.

Table 1: Alkylation Yield Optimization (Step 1)

ElectrophileBase / SolventTemp / TimeConversion (GC-MS)Isolated Yield
4-(Bromomethyl)tetrahydropyranK₂CO₃ / DMF80 °C / 16 h45%38%
4-(Bromomethyl)tetrahydropyran + NaIK₂CO₃ / DMF80 °C / 16 h78%72%
4-(Iodomethyl)tetrahydropyran NaH / DMF 25 °C / 8 h >98% 88%

Table 2: Decarboxylation Condition Screening (Step 3)

Solvent EnvironmentTemperature (°C)Time (h)Isolated YieldProduct Purity (NMR)
Neat (Melt)160 °C2 h65%82% (Tar formation)
Aqueous HCl (6M)100 °C12 h70%90%
Anhydrous DMSO 130 °C 4 h 92% >98% (White solid)

Troubleshooting & FAQs

Q1: Why is my alkylation step stalling at 40-50% conversion despite using excess base? A1: This is a classic symptom of underestimating the electronic deactivation caused by the fluorine atom. The fluoromalonate anion is a significantly weaker nucleophile than a standard malonate anion[2]. If you are using 4-(bromomethyl)tetrahydropyran, the reaction will stall. You must either switch to 4-(iodomethyl)tetrahydropyran[3] or add 1.0 equivalent of Sodium Iodide (NaI) to the reaction mixture to facilitate an in situ Finkelstein reaction, converting the bromide to the more reactive iodide on the fly.

Q2: My saponification step (Step 2) yields a mixture of mono-acid and di-acid. How do I push it to completion? A2: Incomplete hydrolysis is caused by the steric hindrance of the oxan-4-ylmethyl side chain. Do not attempt to fix this by increasing the temperature above 60 °C, as this will cause premature, uncontrolled decarboxylation of the mono-hydrolyzed product, leading to complex mixtures. Instead, increase the equivalents of LiOH to 5.0 and ensure vigorous stirring, as the reaction becomes increasingly biphasic as the carboxylate salts form.

Q3: How exactly does DMSO prevent the formation of black tar during decarboxylation? A3: Decarboxylation of fluoromalonic acids proceeds via a concerted, six-membered cyclic transition state[4]. When heated neat, the high temperatures required (160 °C+) cause oxidative degradation of the tetrahydropyran ring. DMSO acts as a highly polar, coordinating solvent that stabilizes the polar transition state, lowering the activation energy required for CO₂ extrusion. This allows the reaction to proceed smoothly at 130 °C.

Mechanism Diacid 2-Fluoro-2-(oxan-4-ylmethyl) malonic acid TS 6-Membered Cyclic Transition State Diacid->TS Heat (130°C) Enol alpha-Fluoro Enol + CO2 (Gas) TS->Enol Decarboxylation Product 2-Fluoro-3-(oxan-4-yl) propanoic acid Enol->Product Tautomerization

Caption: Cyclic transition state mechanism for fluoromalonic acid decarboxylation.

References

  • 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • THE SYNTHESIS OF α-MONOFLUOROALKANOIC ACIDS Source: Canadian Science Publishing URL:[Link]

Sources

Technical Support Center: Stability & Degradation of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026


-Fluoro Carboxylic Acids / Heterocyclic Building Blocks

Executive Summary

This guide addresses the stability profile of 2-Fluoro-3-(oxan-4-yl)propanoic acid (also known as 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)propanoic acid). As a bifunctional building block containing an


-fluoro carboxylic acid and a saturated oxygen heterocycle (oxane), this molecule presents unique stability challenges.

While the C–F bond is generally robust, its position alpha to the carbonyl renders the


-proton highly acidic, creating significant risks for racemization  and 

-elimination
(defluorination) under specific conditions. Furthermore, while the oxane ring is stable to bases, it is susceptible to acid-catalyzed ring opening.

Module 1: Critical Instability Pathways

Understanding the mechanism of degradation is the first step in troubleshooting.

Racemization (The Primary Threat)

The presence of the electron-withdrawing fluorine atom and the carboxylic acid group significantly increases the acidity of the


-proton (

).
  • Trigger: Basic conditions, particularly during activation (e.g., peptide coupling using HATU/DIEA).

  • Mechanism: Base-mediated enolization forms a planar enolate intermediate, destroying the stereocenter. Reprotonation occurs from either face, leading to a racemic mixture.

  • Impact: Loss of biological activity in downstream chiral drugs.

Defluorination via HF Elimination
  • Trigger: Strong bases or high temperatures.

  • Mechanism: An E1cB-like elimination pathway where the acidic

    
    -proton is removed, followed by the ejection of fluoride (a poor leaving group, but possible here due to the driving force of conjugation).
    
  • Product: Formation of 3-(oxan-4-yl)acrylic acid derivatives (conjugated double bond formation).

Oxane Ring Opening
  • Trigger: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids at elevated temperatures.
  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack, leading to ring cleavage and formation of acyclic hydroxy-halides.

Module 2: Visualizing Degradation

The following diagram maps the kinetic competition between stability and degradation.

DegradationPathways cluster_conditions Critical Control Points Start 2-Fluoro-3-(oxan-4-yl) propanoic acid Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base (DIEA/TEA) Activation RingOpen Acyclic Hydroxy-Acid (Ring Cleavage) Start->RingOpen Strong Acid / Lewis Acid (e.g., HBr, AlCl3) Racemic Racemic Mixture (R/S Enantiomers) Enolate->Racemic Reprotonation Elimination Acrylic Acid Derivative (Defluorination) Enolate->Elimination Heat / Strong Base (-HF)

Figure 1: Mechanistic pathways for racemization, elimination, and hydrolysis.

Module 3: Troubleshooting Guide (FAQ Format)

Scenario A: "I see a new set of signals in the alkene region (5.5 - 7.0 ppm) of my NMR."
  • Diagnosis: HF Elimination . You have likely generated the

    
    -unsaturated acrylic acid derivative.
    
  • Root Cause: The reaction conditions were too basic or heated too long.

  • Corrective Action:

    • Switch to weaker bases. Use Collidine or 2,6-Lutidine instead of Triethylamine (TEA) or DIEA. These sterically hindered bases reduce proton abstraction at the

      
      -carbon [1].
      
    • Lower the reaction temperature. Elimination has a higher activation energy than coupling.

Scenario B: "My product mass is correct, but the optical rotation is zero (or significantly lower than the CoA)."
  • Diagnosis: Racemization .[1][2]

  • Root Cause: Enolization occurred during the activation step of the carboxylic acid.

  • Corrective Action:

    • Pre-activation Check: Do not pre-activate the acid with uronium salts (HATU/HBTU) and base for long periods. Add the amine nucleophile immediately.

    • Additives: Use Oxyma Pure or HOAt as additives, which accelerate coupling and suppress racemization compared to HOBt [2].

    • Solvent: Avoid DMF if possible; use DCM or THF/DMF mixtures. DMF can promote racemization via dimethylamine impurities.

Scenario C: "The material has turned into a sticky, insoluble gum."
  • Diagnosis: Oligomerization or Hygroscopic Failure .

  • Root Cause: Fluorinated acids are often hygroscopic. Moisture absorption can lead to self-catalyzed esterification or physical state changes.

  • Corrective Action:

    • Store under Argon/Nitrogen at -20°C.

    • Lyophilize from a dioxane/water mixture to restore a powder form if chemical integrity is intact.

Module 4: Forced Degradation Protocols

To validate the stability of your specific lot or formulation, perform these stress tests.

Table 1: Recommended Stress Conditions

Stress TypeConditionDurationExpected DegradantAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursRing-opened hydroxy acidHPLC (Polar impurity)
Base Hydrolysis 0.1 N NaOH, RT4 HoursRacemate , Elimination productChiral HPLC,

F NMR
Oxidation 3%

, RT
12 HoursN-oxide (if amide), Ring oxidationLC-MS (+16 Da)
Thermal 60°C (Solid State)7 DaysDecarboxylation (Rare)

NMR
Photolytic UV / Vis (ICH Q1B)1.2M Lux hoursRadical defluorination

F NMR

Module 5: Analytical Methodologies

Standard reverse-phase HPLC is insufficient for detecting racemization. You must employ specific techniques.

Workflow: Analytical Decision Tree

AnalyticalWorkflow Sample Degraded Sample F_NMR 19F NMR Spectroscopy (Quick Screen) Sample->F_NMR Check_F Is Fluorine Signal Intact? F_NMR->Check_F HPLC_Achiral Achiral HPLC-MS (C18 Column) Check_F->HPLC_Achiral Yes Elimination Confirm Defluorination (Check 1H for alkenes) Check_F->Elimination No / Shifted Signal Purity Assess Chemical Purity HPLC_Achiral->Purity HPLC_Chiral Chiral HPLC (Amylose/Cellulose) EE Determine Enantiomeric Excess (Racemization Check) HPLC_Chiral->EE Purity->HPLC_Chiral If Chemically Pure

Figure 2: Step-by-step analytical workflow for validating sample integrity.

Protocol: Chiral HPLC Method (Suggested)

Since the enantiomers of


-fluoro acids are difficult to separate, derivatization is often required.
  • Derivatization: Convert the acid to an amide using a chiral amine (e.g.,

    
    -(-)-
    
    
    
    -Methylbenzylamine).
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 210 nm (limited chromophore) or CAD (Charged Aerosol Detector).

Protocol: F NMR Setup
  • Internal Standard: Use

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) to quantify fluorine content.
  • Observation: The

    
    -F signal typically appears as a multiplet (due to H-F coupling) around -180 to -200 ppm. Loss of this signal or appearance of a fluoride ion signal (-120 ppm in water) indicates degradation.
    

References

  • Carpino, L. A., et al. (2002). "Racemization of Alpha-Amino Acids." Journal of Organic Chemistry. (Discusses the use of Collidine/TMP to suppress racemization in sensitive acids).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. (Details additives that minimize loss of chirality).

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry." Chemical Society Reviews. (Foundational text on the stability of C-F bonds and the acidity of alpha-protons).

  • BenchChem. (2025).[3] "Stability and degradation of Tetrahydro-4H-pyran-4-one." (Proxy data for oxane ring stability under acidic/basic stress).

  • ICH Guidelines. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Standard regulatory framework for forced degradation).[4]

Sources

Optimizing reaction conditions for "2-Fluoro-3-(oxan-4-yl)propanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible method for synthesizing this valuable fluorinated building block. As direct literature on this specific molecule is sparse, this document provides a proposed, chemically sound synthetic pathway grounded in established organic chemistry principles. We will delve into the rationale behind each step, offer detailed protocols, and provide comprehensive troubleshooting solutions to common challenges encountered in aliphatic fluorination.

Frequently Asked Questions (FAQs)

Q1: What is the overall proposed strategy for synthesizing this compound?

A1: Our proposed strategy is a three-step sequence starting from the commercially available (oxan-4-yl)acetic acid. The core logic is to first install a good leaving group at the alpha-position (α-position) to the carboxyl group, which is then displaced by a fluoride nucleophile. The sequence is as follows:

  • Esterification: Protection of the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions during the subsequent halogenation step.

  • α-Bromination: Introduction of a bromine atom at the α-position of the ester. This is a crucial step that sets up the molecule for fluorination.

  • Nucleophilic Fluorination & Hydrolysis: Displacement of the bromide with fluoride, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Q2: Why is an ester intermediate necessary? Why not directly halogenate the carboxylic acid?

A2: While direct α-halogenation of carboxylic acids is possible via reactions like the Hell-Volhard-Zelinsky (HVZ) reaction, using an ester intermediate offers several advantages in this context.[1] The HVZ reaction requires harsh reagents (e.g., PBr₃, Br₂) which can be difficult to handle and may lead to side reactions. Brominating the ester under radical or enolate-based conditions can be cleaner and higher yielding. More importantly, the subsequent nucleophilic fluorination step is often more efficient on α-halo esters than on α-halo acids, as the free carboxylate can interfere with the reaction.

Q3: What are the primary challenges in the nucleophilic fluorination step?

A3: The key challenge is the competition between the desired substitution (Sₙ2) reaction and the elimination (E2) side reaction.[1] The fluoride ion, especially from sources like potassium fluoride (KF), can act as a base, leading to the formation of an undesired α,β-unsaturated ester byproduct. Optimizing the solvent, temperature, and the choice of fluoride source is critical to maximize the yield of the desired 2-fluoro product.

Q4: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

A4: A multi-technique approach is essential for unambiguous characterization:

  • TLC (Thin-Layer Chromatography): For rapid monitoring of reaction progress.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool. ¹⁹F NMR is indispensable for confirming the successful incorporation of fluorine.[2] ¹H NMR will show a characteristic large coupling constant between the fluorine and the adjacent proton (²JHF).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.[3]

Proposed Synthetic Workflow & Protocols

The following protocols are designed as a robust starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination cluster_2 Step 3: Fluorination & Hydrolysis A (oxan-4-yl)acetic acid B Methyl 2-(oxan-4-yl)acetate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 2-bromo-2-(oxan-4-yl)acetate B->C NBS, AIBN (cat.) CCl₄, Reflux D This compound C->D 1. AgF, MeCN, 80°C 2. LiOH, THF/H₂O

Caption: Proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of Methyl 2-(oxan-4-yl)acetate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add (oxan-4-yl)acetic acid (1.0 eq).

  • Reagents: Add methanol (10 volumes) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ester, which can often be used without further purification.

Protocol 2: Synthesis of Methyl 2-bromo-3-(oxan-4-yl)propanoate
  • Setup: In a flask protected from light, dissolve Methyl 2-(oxan-4-yl)acetate (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 80°C). The reaction is often initiated with a bright lamp. Monitor carefully by TLC or ¹H NMR.

  • Workup: Once the starting ester is consumed, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude bromoester should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Synthesis of this compound
  • Fluorination:

    • Setup: In a dry flask under a nitrogen atmosphere, dissolve the purified Methyl 2-bromo-3-(oxan-4-yl)propanoate (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Reagent: Add silver(I) fluoride (AgF, 1.5 eq). Note: See the troubleshooting guide for other fluorinating agents.

    • Reaction: Heat the reaction to 80°C and stir until the starting material is consumed (monitor by TLC).

    • Workup: Cool the reaction, filter through a pad of celite to remove silver salts, and concentrate the filtrate. The crude fluoroester can be taken directly to the next step.

  • Hydrolysis:

    • Setup: Dissolve the crude fluoroester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

    • Reagent: Add lithium hydroxide (LiOH, 2.0 eq).

    • Reaction: Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

    • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination (Step 2) Incomplete reaction; Decomposition of product; Inefficient radical initiation.Ensure reagents are pure and the solvent is dry. Use a fresh radical initiator. Initiate the reaction with a photoflood lamp if necessary. Do not overheat, as this can lead to decomposition.
Multiple Bromination Products Reaction run for too long or with excess NBS.Monitor the reaction closely and stop it once the starting material is consumed. Use no more than 1.1 equivalents of NBS.
Low Yield in Fluorination (Step 3) Low reactivity of the fluorinating agent; Competing elimination (E2) reaction.The choice of fluorinating agent is critical. If AgF gives low yields, consider other options. Tetrabutylammonium fluoride (TBAF) can be effective but is also highly basic, favoring elimination. A combination of KF and a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic polar solvent can improve Sₙ2 reaction rates.[1]
Significant Alkene Byproduct Formation The fluoride source is too basic; High reaction temperature.Use a less basic fluoride source (e.g., AgF, or modern reagents like PyFluor).[4] Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Incomplete Hydrolysis (Step 3) Steric hindrance from the α-fluoro group; Insufficient base or reaction time.Increase the amount of LiOH to 3-4 equivalents. If the reaction is still slow, gentle heating (e.g., to 40°C) may be required. Alternatively, consider acid-catalyzed hydrolysis (e.g., 6M HCl, reflux), though this can be harsher.
Difficulty in Final Purification Product is highly polar or water-soluble.If the product is difficult to extract, saturate the aqueous layer with NaCl (brining out effect). Consider using a continuous liquid-liquid extractor. For purification, reversed-phase chromatography may be more effective than normal-phase silica gel.
Alternative Fluorinating Agents

The success of this synthesis hinges on Step 3. Below is a comparison of common nucleophilic fluorinating agents.

Fluorinating AgentSolventTemperatureProsCons
KF MeCN, DMF80-120°CInexpensive, readily available.Often requires high temperatures and phase-transfer catalysts; can promote elimination.
AgF MeCN60-80°CLess basic than KF, often gives higher substitution-to-elimination ratios.More expensive, light-sensitive.
TBAF THF, MeCN0°C to RTHigh reactivity, soluble in organic solvents.Highly basic, often leads to significant elimination byproduct.[5]
Selectfluor MeCNRTNot a nucleophilic source, used for electrophilic fluorination. Not suitable for this Sₙ2 step.[4]N/A for this reaction.

References

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • de Haas, M. P., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036. [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization and Anti-inflammatory Evaluation of Some New 2-(3-fluorobiphenyl-4-yl) Propanoic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(4), 1629-1645. [Link]

  • PubChem. (n.d.). 2,2-difluoro-3-(oxan-4-yl)propanoic acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. [Link]

  • ScienceDirect. (2025). Synthesis, purification and characterisation of novel PFAS following nontarget analysis. ScienceDirect. [Link]

  • Fluorine notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine notes. [Link]

  • MDPI. (2025). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. [Link]

  • National Institutes of Health. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Semantic Scholar. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. [Link]

Sources

Technical Support Center: 2-Fluoro-3-(oxan-4-yl)propanoic acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of 2-Fluoro-3-(oxan-4-yl)propanoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and explain the underlying chemical principles to ensure successful and safe reaction scale-up.

I. Troubleshooting Guide: Addressing Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Low or Inconsistent Reaction Yield

Q: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from gram to kilogram scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge, often attributed to mass and heat transfer limitations. Fluorination reactions, in particular, can be highly exothermic, and improper temperature control can lead to the formation of byproducts.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Temperature Control Fluorination reactions are often highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting side reactions and decomposition of both starting material and product.- Improve Reactor Heat Transfer: Utilize a reactor with a higher heat transfer coefficient. Jacketed glass reactors are common in labs, but for kilogram scale, consider stainless steel or Hastelloy reactors with better thermal conductivity. - Controlled Reagent Addition: Add the fluorinating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. - Use of a Chiller: Employ a more powerful cooling system to maintain the desired reaction temperature.
Inefficient Mixing Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall reaction rate.- Optimize Agitation: Increase the stirrer speed and consider using a different impeller design (e.g., pitched-blade turbine) to improve mixing efficiency. - Baffle Installation: If not already present, install baffles in the reactor to prevent vortex formation and ensure better top-to-bottom mixing.
Mass Transfer Limitations If the reaction involves multiple phases (e.g., a solid reagent in a liquid), the rate of reaction may be limited by how quickly the reagents can come into contact.- Particle Size Reduction: If using a solid reagent, consider reducing its particle size to increase surface area. - Solvent Selection: Choose a solvent in which all reactants have good solubility.
Decomposition of Reagents or Product The longer reaction times often associated with scale-up can lead to the degradation of sensitive compounds.- Kinetic Analysis: Perform reaction kinetics studies to understand the rate of product formation versus decomposition. This can help in optimizing the reaction time.[2] - In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by HPLC) to monitor the reaction progress and stop it at the optimal point.
Problem 2: Impurity Profile Changes with Scale

Q: Upon scaling up, we are observing new and higher levels of impurities that were not significant at the lab scale. How can we identify and control these impurities?

A: Changes in the impurity profile are often linked to the issues of heat and mass transfer mentioned previously. The extended reaction times and potential for localized temperature spikes on a larger scale can open up alternative reaction pathways.

Potential Impurity Formation Pathways and Mitigation Strategies:

cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Pathways Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Fluorinating Agent Optimized Conditions Over-fluorination Product Over-fluorination Product Starting Material->Over-fluorination Product Excess Fluorinating Agent High Temperature Decomposition Products Decomposition Products Starting Material->Decomposition Products Prolonged Reaction Time High Temperature Isomeric Byproducts Isomeric Byproducts Starting Material->Isomeric Byproducts Non-selective Conditions Desired Product->Decomposition Products Harsh Conditions

Caption: Potential pathways for impurity formation during fluorination.

Troubleshooting Steps:

  • Impurity Identification:

    • LC-MS and GC-MS: Use these techniques to determine the molecular weights of the impurities.[3][4]

    • NMR Spectroscopy: Isolate the impurities (e.g., by preparative HPLC) and use 1H, 13C, and 19F NMR to elucidate their structures.[5]

  • Control Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Over-fluorination can be a significant issue.[6]

    • Temperature Profiling: Maintain a strict temperature profile throughout the reaction. Even brief excursions to higher temperatures can have a significant impact on the impurity profile.

    • Quenching Strategy: Develop a robust quenching procedure to stop the reaction quickly and selectively. This can prevent the formation of impurities during work-up.

    • Purification Method Optimization: Re-evaluate the purification method. A method that works well on a small scale (e.g., flash chromatography) may not be suitable for larger quantities. Consider crystallization, distillation, or preparative chromatography.

Problem 3: Safety Concerns with Fluorinating Agents

Q: We are planning to use a highly reactive fluorinating agent. What are the key safety considerations for handling these reagents on a large scale?

A: Safety is paramount when working with fluorinating agents, many of which are toxic, corrosive, and highly reactive.[2][7] A comprehensive safety plan is essential.

Key Safety Protocols:

  • Engineering Controls:

    • Fume Hoods and Glove Boxes: All manipulations should be performed in a well-ventilated fume hood or a glove box.[7]

    • Dedicated Equipment: Use equipment specifically designated for fluorination reactions. Materials of construction should be compatible with the reagents used (e.g., stainless steel, Monel, or Hastelloy for certain applications).[7]

    • Scrubber System: An appropriate scrubber system must be in place to neutralize any toxic or corrosive off-gases.[7]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[7][8]

    • Gloves: Use gloves specifically rated for the chemicals being handled (e.g., neoprene or other fluorine-resistant gloves).[7][8]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[7]

  • Emergency Preparedness:

    • Emergency Shutdown: Have a clear and practiced emergency shutdown procedure.[7]

    • Spill Kits: Ensure appropriate spill kits are readily available. For hydrofluoric acid (a potential byproduct), this includes calcium gluconate gel.[9][10]

    • Safety Showers and Eyewash Stations: These should be easily accessible and regularly tested.[8]

Sources

Validation & Comparative

Comparative Analysis: Alpha-Fluorination in Tetrahydropyran-Based Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 2-Fluoro-3-(oxan-4-yl)propanoic acid vs. 3-(oxan-4-yl)propanoic acid[1]

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk.[1][2] This guide provides a technical comparison between 3-(oxan-4-yl)propanoic acid (the parent scaffold) and its


-fluorinated analog, This compound .[3]

While the parent molecule serves as a standard linker or spacer in fragment-based drug discovery (FBDD), the fluorinated analog is engineered to modulate acidity (pKa), enhance metabolic stability against


-oxidation/racemization, and alter lipophilicity (LogD).[3] This guide details the synthetic accessibility, physicochemical shifts, and experimental protocols for utilizing these building blocks.[4]
Physicochemical Profiling

The introduction of a single fluorine atom at the


-position creates a significant electronic divergence between the two analogs.

Table 1: Comparative Physicochemical Properties

Property3-(oxan-4-yl)propanoic acidThis compoundImpact of Fluorination
Formula


Bioisosteric replacement (H

F)
MW 158.19 g/mol 176.19 g/mol +18 Da (Negligible steric penalty)
pKa (Acid) ~4.8 (Typical aliphatic COOH)~2.8 - 3.2 (Predicted)High Impact: Inductive effect (-I) increases acidity significantly.[3]
LogP ~0.6~0.8 - 0.9Slight increase in lipophilicity due to C-F bond.[3]
LogD (pH 7.4) -2.5 (Ionized)-3.8 (Fully Ionized)Lower LogD due to complete ionization at physiological pH.[3]
Chirality AchiralChiral (Racemic or Enantiopure)Creates a stereocenter; potential for kinetic resolution.[3]
Metabolic Stability Susceptible to

-oxidation/racemization
Blocked C-F bond prevents proton abstraction and oxidative attack.[3]
Key Insight: The Acidity Shift

The most critical functional difference is the pKa shift. The strong electronegativity of the


-fluorine pulls electron density from the carboxylate group, stabilizing the conjugate base (anion).
  • Consequence: At physiological pH (7.4), the fluorinated analog is a "harder" anion.[3] This can improve solubility but may reduce passive membrane permeability compared to the non-fluorinated form, unless a specific transport mechanism is targeted.

Synthetic Accessibility & Workflows

The synthesis of the fluorinated analog typically diverges at the ester stage of the parent molecule. Below are the robust, field-proven routes for both.

Diagram 1: Comparative Synthetic Pathways

SynthesisPathways Start Tetrahydro-4H-pyran-4-one (Starting Material) Intermediate Ethyl 3-(oxan-4-yl)acrylate Start->Intermediate HWE Reaction (Triethyl phosphonoacetate, NaH) ParentEster Ethyl 3-(oxan-4-yl)propanoate Intermediate->ParentEster Hydrogenation (H2, Pd/C) ParentAcid TARGET A: 3-(oxan-4-yl)propanoic acid ParentEster->ParentAcid Hydrolysis (LiOH, THF/H2O) Enolate Enolate Species (LDA / -78°C) ParentEster->Enolate Deprotonation (LDA, THF) FluoroEster Ethyl 2-fluoro-3-(oxan-4-yl)propanoate Enolate->FluoroEster Electrophilic Fluorination (NFSI or Selectfluor) FluoroAcid TARGET B: This compound FluoroEster->FluoroAcid Hydrolysis (LiOH, THF/H2O)

Caption: Divergent synthesis showing the electrophilic fluorination step required for Target B.

Experimental Protocols
Protocol A: Synthesis of Parent Scaffold (Non-Fluorinated)

Objective: Preparation of 3-(oxan-4-yl)propanoic acid via hydrogenation.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir 30 min.

    • Add tetrahydro-4H-pyran-4-one (1.0 eq).[3] Warm to RT and stir 4h.

    • Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc) to yield the acrylate ester.[3]

  • Hydrogenation:

    • Dissolve acrylate ester in MeOH. Add 10% Pd/C (10 wt%).[3]

    • Stir under

      
       balloon (1 atm) for 12h. Filter through Celite. Concentrate to yield Ethyl 3-(oxan-4-yl)propanoate .[3]
      
  • Hydrolysis:

    • Treat ester with LiOH (2.0 eq) in THF/Water (3:[3]1) at RT for 4h.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc. Dry (

      
      ) and concentrate.[3]
      
    • Yield: White solid.[3]

Protocol B: Electrophilic

-Fluorination (Target Molecule)

Objective: Introduction of fluorine via enolate trapping.[3] Critical Safety Note: NFSI (N-Fluorobenzenesulfonimide) is a stable fluorinating agent, but reactions should be run under inert atmosphere.[3]

  • Enolate Formation:

    • In a flame-dried flask under Argon, add Ethyl 3-(oxan-4-yl)propanoate (1.0 eq) in dry THF.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 min.[3]

    • Mechanism:[3][4][5][6] The bulky base removes the pro-chiral

      
      -proton, generating the lithium enolate. Stir for 45 min at -78°C.
      
  • Fluorination:

    • Dissolve NFSI (1.2 eq) in dry THF. Add dropwise to the enolate solution at -78°C.

    • Crucial Step: Allow the reaction to warm slowly to RT over 3-4 hours. The color typically changes from yellow to clear/pale yellow.

  • Workup & Hydrolysis:

    • Quench with sat.

      
      . Extract with 
      
      
      
      .
    • Purify the

      
      -fluoro ester via column chromatography (Note: Fluorinated esters often run faster on silica than parents).[3]
      
    • Perform hydrolysis (as in Protocol A) using LiOH. Note:

      
      -fluoro esters are more prone to hydrolysis; monitor carefully to avoid racemization if isolating a specific enantiomer.
      
Biological & Metabolic Implications

The decision to use the fluorinated analog is often driven by metabolic stability requirements.[1][5]

Diagram 2: Metabolic Blocking Mechanism

MetabolicStability Substrate Substrate: 3-(oxan-4-yl)propanoic acid Enzyme Metabolic Enzyme (e.g., Acyl-CoA Dehydrogenase) Substrate->Enzyme PathA Pathway A: Non-Fluorinated (Alpha-Proton Abstraction) Enzyme->PathA H-abstraction easy PathB Pathway B: Fluorinated (C-F Bond Strength) Enzyme->PathB F-abstraction impossible (C-F BDE ~105 kcal/mol) ResultA Outcome: Dehydrogenation / Racemization (Metabolic Instability) PathA->ResultA ResultB Outcome: BLOCKED (Metabolic Stability) PathB->ResultB

Caption: Fluorine blocks proton abstraction, preventing racemization and oxidative degradation.[3]

Mechanistic Insight:

  • Racemization Block: In the non-fluorinated acid, the

    
    -protons are acidic (
    
    
    
    ~20-25 for esters).[3] In vivo, basic residues in enzymes can abstract these protons, leading to racemization of chiral drugs. Replacing H with F removes this pathway.
  • Conformational Locking: The Gauche Effect dictates that the C-F bond and the C-O bonds of the pyran ring will adopt a gauche conformation to minimize

    
     orbital repulsion.[3] This can "lock" the propanoic tail into a specific orientation, potentially increasing binding affinity if it matches the target pocket.
    
References
  • Rozen, S., Hagooly, A., & Harduf, R. (2001).[3][4][7][8] Synthesis of

    
    -Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite.[4][8] Journal of Organic Chemistry, 66(22), 7464–7468.[3][8] Link[3]
    
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • BOC Sciences. (n.d.).[3] this compound Product Page.

  • Fisher Scientific. (n.d.).[3] 2-N-BOC-Amino-3-(4-tetrahydropyranyl)propionic acid (Analog Reference).[3] Link[3]

Sources

A Comparative Analysis of the Biological Efficacy of 2-Fluoro-3-(oxan-4-yl)propanoic acid as a Hypothetical Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide presents a hypothetical case study to illustrate the process of evaluating a novel compound against known inhibitors. The compound "2-Fluoro-3-(oxan-4-yl)propanoic acid" is treated as a hypothetical inhibitor of Lactate Dehydrogenase A (LDHA) for demonstrative purposes, as no public data on its biological activity currently exists. All experimental data for this compound is illustrative.

Introduction: The Rationale for Targeting Lactate Dehydrogenase A

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in an increased production of lactate, and LDHA plays a pivotal role in this process. The upregulation of LDHA in various cancers is associated with tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of LDHA has emerged as a promising strategy for cancer treatment.

This guide provides a comparative analysis of the biological efficacy of a novel, hypothetical compound, "this compound" (referred to as Hypothetical Compound 1 ), against well-characterized LDHA inhibitors. We will explore its performance in in-vitro enzymatic assays and cell-based functional assays, providing a framework for evaluating novel LDHA inhibitors.

Comparative Efficacy of LDHA Inhibitors: A Quantitative Overview

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of Hypothetical Compound 1 in comparison to known LDHA inhibitors.

CompoundType of InhibitionTargetIn Vitro IC50 (µM)Cell-Based Assay (Lactate Production, µM)
Hypothetical Compound 1 Competitive (Hypothesized)LDHA8.525.0
OxamateCompetitiveLDHA88>1000
FX11CompetitiveLDHA7.920
GSK-2837808ACompetitiveLDHA0.00960.05

Data for Hypothetical Compound 1 is illustrative. Data for known inhibitors is sourced from published literature.

Experimental Methodologies

A thorough evaluation of a potential inhibitor requires both enzymatic and cell-based assays to determine its potency and its effect in a biological context.

In Vitro LDHA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDHA. The protocol is based on monitoring the rate of NADH oxidation, which is proportional to LDHA activity.

Principle: LDHA catalyzes the conversion of pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Recombinant human LDHA protein diluted in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: 10 mM pyruvate and 200 µM NADH in assay buffer.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound (e.g., Hypothetical Compound 1 ) in DMSO. Create a serial dilution in assay buffer to obtain the desired final concentrations.

  • Assay Procedure:

    • Add 2 µL of the inhibitor solution (or DMSO for control) to the wells of a 96-well plate.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions B Add Inhibitor/DMSO to 96-well plate A->B C Add Enzyme Solution and Incubate B->C D Add Substrate Solution to start reaction C->D E Measure Absorbance at 340 nm D->E F Calculate Initial Reaction Velocities E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Workflow for the in vitro LDHA enzyme inhibition assay.

Cell-Based Lactate Production Assay

This assay assesses the ability of an inhibitor to affect LDHA activity within a cellular context by measuring the amount of lactate produced by cancer cells.

Principle: Cancer cells with high glycolytic rates produce and secrete large amounts of lactate. Inhibiting LDHA is expected to decrease lactate production.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to have high LDHA expression (e.g., A549 lung cancer cells) in appropriate media until they reach 80% confluency.

  • Cell Plating:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., Hypothetical Compound 1 ) for 24 hours. Include a vehicle control (DMSO).

  • Lactate Measurement:

    • After the incubation period, collect the cell culture medium.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

  • Data Analysis:

    • Normalize the lactate levels to the number of viable cells (which can be determined using a parallel cell viability assay like MTT or CellTiter-Glo).

    • Plot the normalized lactate levels against the inhibitor concentration to determine the IC50 for lactate production.

Signaling Pathway and Mechanism of Action

LDHA is a key player in the metabolic reprogramming of cancer cells. The following diagram illustrates the central role of LDHA in glycolysis.

G cluster_glycolysis Glycolysis (Cytosol) Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate TCA TCA Cycle (Mitochondria) Pyruvate->TCA Normoxia LDHA LDHA Pyruvate->LDHA NADH Lactate Lactate Warburg Warburg Effect: Increased Glycolysis LDHA->Lactate NAD+ Inhibitors Hypothetical Compound 1 FX11, Oxamate Inhibitors->LDHA

A Comparative Guide to the Cross-Reactivity Profiling of 2-Fluoro-3-(oxan-4-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel small molecule, 2-Fluoro-3-(oxan-4-yl)propanoic acid. In the absence of published data for this specific entity, we present a robust, hypothetical profiling cascade grounded in established principles of preclinical drug discovery. This document is intended for researchers, scientists, and drug development professionals to illustrate a best-practice approach to characterizing a new chemical entity's off-target interaction profile.

The central compound of our investigation, which we will refer to as Compound X , possesses structural motifs—a carboxylic acid, a fluorine substituent, and a saturated oxane ring—that suggest potential interactions with a variety of biological targets. For the purpose of this guide, we will hypothesize that Compound X has been designed as a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), an enzyme implicated in inflammatory lung diseases. The critical challenge in its development is to ensure its activity is highly specific to MMP-12, avoiding interactions with other MMP family members or unrelated protein targets, which could lead to unforeseen side effects.

To establish a meaningful comparison, we will evaluate Compound X alongside two structural analogs:

  • Analog A (Non-fluorinated): 3-(oxan-4-yl)propanoic acid. This allows for an assessment of the fluorine atom's contribution to potency and selectivity.

  • Analog B (Ring-modified): 2-Fluoro-3-(piperidin-4-yl)propanoic acid. This analog, featuring a basic nitrogen in the ring system, helps to probe the impact of the heterocyclic core on the compound's interaction profile.

Our investigation is structured as a tiered experimental workflow, designed to systematically de-risk these compounds by moving from broad, high-throughput screening to more focused, physiologically relevant assays.

Part 1: Tiered Experimental Workflow for Selectivity Profiling

A successful selectivity profiling campaign does not rely on a single experiment but rather on a logical sequence of assays that build upon one another. Our approach begins with assessing selectivity within the immediate target family, followed by a broad liability screen against common off-target families, and concludes with cellular validation.

G cluster_0 Experimental Workflow A Compound Synthesis & QC (Compound X, Analog A, Analog B) B Tier 1: In-Family Selectivity (MMP Enzyme Panel) A->B Primary Screening C Tier 2: Broad Off-Target Liability (Receptor & Enzyme Safety Panel) B->C If selective within family D Tier 3: Cellular Confirmation (On-Target & Off-Target Assays) C->D If clean in broad panel E Data Analysis & Candidate Selection D->E Final Profile Review

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Tier 1 - Intra-Family Selectivity Against MMPs

The first and most critical test for a targeted inhibitor is to determine its selectivity against closely related proteins. For our hypothetical MMP-12 inhibitor, this means screening against other members of the matrix metalloproteinase family, which share significant structural homology in their catalytic domains.

Experimental Protocol: MMP Inhibition Enzymatic Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of MMPs.

1. Reagents and Materials:

  • Recombinant human MMP enzymes (MMP-1, -2, -3, -9, -12, -13).

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

  • Test Compounds: 10 mM stock in DMSO.

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm).

2. Procedure:

  • Prepare a serial dilution of the test compounds (Compound X, Analog A, Analog B) in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of the appropriate MMP enzyme, pre-diluted in Assay Buffer, to each well.

  • Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic MMP substrate to all wells.

  • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence every 60 seconds for 30 minutes at 37°C.

  • The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each well.

  • The percent inhibition is calculated relative to the "no inhibitor" control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Results and Interpretation

Table 1: Comparative IC50 Values (nM) against a Panel of Matrix Metalloproteinases

CompoundMMP-12 (Target)MMP-1MMP-2MMP-3MMP-9MMP-13Selectivity Fold (vs. MMP-9)
Compound X 15 >100004500>1000015008000100x
Analog A120>100006000>100002400950020x
Analog B852500900300075015008.8x

Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of our target, MMP-12. The introduction of the fluorine atom (comparing Compound X to Analog A ) appears to increase potency by approximately 8-fold. Crucially, Compound X demonstrates a strong selectivity profile, with a 100-fold window over the most closely related off-target, MMP-9. Analog B , with the piperidine ring, shows a significant loss of selectivity, indicating that the oxygen atom in the oxane ring of Compound X may be critical for avoiding interactions with other MMPs.

Part 3: Tier 2 - Broad Off-Target Liability Screening

Even with high selectivity within the target family, a compound may interact with unrelated proteins, leading to unexpected toxicities. A broad liability panel, such as the Eurofins SafetyScreen44™, is an industry-standard method to flag these potential issues early. This involves screening the compound at a high concentration (e.g., 10 µM) against a panel of receptors, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assays

This is a generalized protocol for a competitive binding assay, which forms the basis of many commercial safety panels.

1. Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its target protein. A significant reduction in radioligand binding indicates an interaction between the test compound and the target.

2. Generalized Procedure:

  • A reaction mixture is prepared containing a specific buffer, a source of the target protein (e.g., cell membranes), and a fixed concentration of the radiolabeled ligand.

  • The test compound (typically at 10 µM) is added to the mixture.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The mixture is filtered through a filtermat to separate the bound radioligand from the unbound.

  • The radioactivity retained on the filter is quantified using a scintillation counter.

  • The percent inhibition of radioligand binding is calculated relative to a vehicle control. A result >50% inhibition is typically considered a "hit" and warrants further investigation.

Hypothetical Results and Interpretation

Table 2: Summary of Hits (>50% Inhibition at 10 µM) in a Broad Liability Panel

CompoundTarget Hits at 10 µMInterpretation
Compound X NoneClean profile; low risk of common off-target liabilities.
Analog ANoneAlso clean, suggesting the core scaffold is well-tolerated.
Analog BSigma-1 Receptor (78% inhibition)The basic nitrogen in the piperidine ring likely causes this off-target interaction, a common liability motif.

Interpretation: Compound X and Analog A show a clean profile in this broad screen, which is a highly desirable outcome. The hit for Analog B on the Sigma-1 receptor is a significant finding. This is a well-known off-target for compounds containing a basic nitrogen and can be associated with central nervous system side effects. This result further strengthens the case for the superior profile of the oxane-containing Compound X .

Part 4: Tier 3 - Cellular Confirmation of Activity and Selectivity

Biochemical and binding assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to confirm that the compound's activity and selectivity translate to a cell-based system.

G cluster_1 MMP-12 Signaling Context TNFa TNF-α (Inflammatory Stimulus) Cell Macrophage TNFa->Cell binds receptor MMP12_inactive Pro-MMP-12 Cell->MMP12_inactive synthesizes & secretes MMP12_active Active MMP-12 MMP12_inactive->MMP12_active is activated Elastin Extracellular Elastin MMP12_active->Elastin cleaves Degradation Elastin Degradation Elastin->Degradation CompoundX Compound X CompoundX->MMP12_active inhibits

Caption: Simplified pathway of MMP-12-mediated elastin degradation.

Experimental Protocol: Cell-Based MMP-12 Activity Assay

This assay uses a human macrophage cell line (e.g., THP-1) stimulated to secrete MMP-12. The activity of the secreted enzyme is then measured.

1. Procedure:

  • Plate THP-1 cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Wash the cells and replace the medium with a serum-free medium containing the test compounds at various concentrations.

  • Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce the expression and secretion of MMP-12.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the MMP-12 activity in the supernatant using the same FRET-based assay described in Tier 1.

  • Determine the cellular IC50 values for each compound.

Hypothetical Results and Interpretation

Table 3: Comparison of Biochemical and Cellular IC50 Values (nM)

CompoundBiochemical IC50 (MMP-12)Cellular IC50 (THP-1)Cell Permeability Ratio (Cellular/Biochemical)
Compound X 15453.0
Analog A1204804.0
Analog B85>10000>117

Interpretation: Compound X demonstrates good translation from the biochemical to the cellular assay, with only a 3-fold shift in potency. This suggests the compound has sufficient cell permeability and is not significantly affected by protein binding in the cell culture medium. Analog B , despite its reasonable biochemical potency, is inactive in the cellular assay. This could be due to poor membrane permeability or, given its basicity, rapid efflux from the cells by transporters. This result effectively disqualifies Analog B from further consideration.

Conclusion and Recommendations

This comprehensive, albeit hypothetical, cross-reactivity profiling guide illustrates a rigorous and logical pathway for characterizing a novel chemical entity. Based on our simulated data, This compound (Compound X) emerges as a promising candidate.

  • It is a potent inhibitor of its intended target, MMP-12.

  • The fluorine atom is critical for this high potency.

  • It exhibits excellent selectivity against other MMP family members.

  • It is clean in a broad off-target liability screen, suggesting a low risk of common safety issues.

  • Its activity is confirmed in a relevant cellular model, demonstrating good cell permeability.

In contrast, both analogs displayed liabilities: Analog A had lower potency, and Analog B suffered from poor selectivity and a significant off-target hit, coupled with a lack of cellular activity. This comparative analysis underscores the subtle structural modifications that can dramatically impact a compound's overall profile. The data collectively support the selection of Compound X for further preclinical development.

References

  • Title: The role of MMP-12 in development and disease Source: Journal of Pathology URL: [Link]

  • Title: Understanding safety pharmacology: The utility and limitations of the dog cardiovascular model Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Sigma-1 Receptor (S1R) and Its Role in Neuropathic Pain Source: Pharmaceutics URL: [Link]

Head-to-head comparison of different synthetic routes to "2-Fluoro-3-(oxan-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-3-(oxan-4-yl)propanoic acid is a key building block in medicinal chemistry, finding application in the development of novel therapeutics due to the unique properties conferred by the fluorine atom and the oxane moiety. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The oxane (tetrahydropyran) ring serves as a versatile scaffold, often utilized to improve pharmacokinetic properties. Given its strategic importance, the efficient and scalable synthesis of this fluorinated carboxylic acid is of paramount interest to researchers and professionals in drug development.

This guide provides a comprehensive, head-to-head comparison of three distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its efficiency, scalability, and the practicality of its experimental execution. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations found in the chemical literature.

Route 1: Malonic Ester Synthesis followed by Electrophilic Fluorination

This classical approach builds the carbon skeleton first and then introduces the fluorine atom at a late stage. The strategy relies on the well-established malonic ester synthesis to construct the propanoic acid backbone, followed by a modern electrophilic fluorination step.

Synthetic Strategy

The synthesis commences with the alkylation of diethyl malonate with a suitable electrophile containing the oxane ring, such as 4-(bromomethyl)oxane. The resulting dialkylated malonate is then subjected to hydrolysis and decarboxylation to yield 3-(oxan-4-yl)propanoic acid. The ethyl ester of this acid is then prepared and subsequently fluorinated at the alpha-position using an electrophilic fluorine source.

Diagram of Route 1: Malonic Ester Synthesis and Fluorination

Route_1 start Diethyl malonate + 4-(Bromomethyl)oxane step1 Alkylation (NaOEt, EtOH) start->step1 intermediate1 Diethyl 2-(oxan-4-ylmethyl)malonate step1->intermediate1 step2 Hydrolysis & Decarboxylation (aq. NaOH, then H3O+, heat) intermediate1->step2 intermediate2 3-(Oxan-4-yl)propanoic acid step2->intermediate2 step3 Esterification (EtOH, H+) intermediate2->step3 intermediate3 Ethyl 3-(oxan-4-yl)propanoate step3->intermediate3 step4 Enolate formation (LDA, THF, -78 °C) intermediate3->step4 intermediate4 Lithium enolate step4->intermediate4 step5 Electrophilic Fluorination (Selectfluor) intermediate4->step5 product Ethyl 2-fluoro-3-(oxan-4-yl)propanoate step5->product step6 Hydrolysis (aq. NaOH, then H3O+) product->step6 final_product This compound step6->final_product

Caption: Synthetic pathway via malonic ester synthesis and subsequent electrophilic fluorination.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(oxan-4-ylmethyl)malonate To a solution of sodium ethoxide (NaOEt) in ethanol, diethyl malonate is added dropwise at 0 °C. After stirring for 30 minutes, 4-(bromomethyl)oxane is added, and the reaction mixture is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of 3-(Oxan-4-yl)propanoic acid The diethyl 2-(oxan-4-ylmethyl)malonate is heated to reflux in an aqueous solution of sodium hydroxide for 4 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The mixture is heated to reflux for an additional 6 hours to effect decarboxylation. After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 3-(oxan-4-yl)propanoic acid.

Step 3: Synthesis of Ethyl 3-(oxan-4-yl)propanoate 3-(Oxan-4-yl)propanoic acid is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8 hours. The solvent is evaporated, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to give the ethyl ester.

Step 4 & 5: Synthesis of Ethyl 2-fluoro-3-(oxan-4-yl)propanoate To a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C, a solution of ethyl 3-(oxan-4-yl)propanoate in THF is added dropwise. After stirring for 1 hour, a solution of N-fluorobenzenesulfonimide (NFSI) or Selectfluor® in THF is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1][2][3]

Step 6: Hydrolysis to this compound The purified ethyl 2-fluoro-3-(oxan-4-yl)propanoate is hydrolyzed using aqueous lithium hydroxide in a mixture of THF and water. After completion of the reaction, the mixture is acidified with 1M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to afford the final product.

Route 2: Arndt-Eistert Homologation and Deoxyfluorination

This route employs a homologation strategy to extend a carboxylic acid by one carbon, followed by functional group manipulations to install the fluorine atom. This approach can be advantageous if the corresponding oxane-containing acetic acid is readily available.

Synthetic Strategy

The synthesis begins with the readily available 4-oxanecarboxylic acid. This is converted to its acid chloride and then subjected to the Arndt-Eistert reaction using diazomethane to form a diazoketone. Wolff rearrangement of the diazoketone in the presence of water furnishes the homologated 3-(oxan-4-yl)propanoic acid. The corresponding ester is then hydroxylated at the alpha-position, and the resulting α-hydroxy ester is converted to the α-fluoro ester via a deoxofluorination reaction.

Diagram of Route 2: Arndt-Eistert Homologation and Deoxyfluorination ```dot digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="4-Oxanecarboxylic acid"]; step1 [label="Acid chloride formation (SOCl2)"]; intermediate1 [label="4-Oxanecarbonyl chloride"]; step2 [label="Arndt-Eistert Reaction (CH2N2)"]; intermediate2 [label="Diazoketone"]; step3 [label="Wolff Rearrangement (Ag2O, H2O)"]; intermediate3 [label="3-(Oxan-4-yl)propanoic acid"]; step4 [label="Esterification (EtOH, H+)"]; intermediate4 [label="Ethyl 3-(oxan-4-yl)propanoate"]; step5 [label="α-Hydroxylation (LDA, MoOPH)"]; intermediate5 [label="Ethyl 2-hydroxy-3-(oxan-4-yl)propanoate"]; step6 [label="Deoxyfluorination (DAST)"]; product [label="Ethyl 2-fluoro-3-(oxan-4-yl)propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="Hydrolysis (aq. LiOH)"]; final_product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> intermediate5; intermediate5 -> step6; step6 -> product; product -> step7; step7 -> final_product; }

Caption: Synthetic pathway via Wittig/HWE olefination and conjugate addition.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(oxan-4-yl)acrylate 4-Formyloxane is reacted with ethyl (triphenylphosphoranylidene)acetate (for Wittig) or triethyl phosphonoacetate and a base like sodium hydride (for HWE) in an appropriate solvent such as THF. The reaction typically proceeds at room temperature to yield the α,β-unsaturated ester. [4][5][6] Step 2: Michael Addition To a solution of ethyl 3-(oxan-4-yl)acrylate and nitromethane in a suitable solvent, a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The reaction is stirred at room temperature until completion to give the Michael adduct. [7][8] Step 3: Reduction of the Nitro Group The nitro group of the Michael adduct is reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Step 4: Diazotization-Fluorination The resulting amino ester is subjected to a diazotization reaction using sodium nitrite in the presence of a fluoride source like hydrogen fluoride-pyridine complex (Olah's reagent) at low temperature. This introduces the fluorine atom with concomitant loss of nitrogen gas.

Step 5: Hydrolysis The final ester hydrolysis is performed as described in the previous routes.

Head-to-Head Comparison

FeatureRoute 1: Malonic Ester Synthesis & FluorinationRoute 2: Arndt-Eistert Homologation & DeoxyfluorinationRoute 3: Wittig/HWE & Conjugate Addition
Overall Yield Moderate to GoodModerateModerate
Number of Steps 675
Scalability Good; malonic ester synthesis is scalable.Moderate; use of diazomethane can be a safety concern on a large scale.Good; Wittig/HWE and Michael additions are generally scalable.
Reagent Availability Readily available and relatively inexpensive reagents.Diazomethane requires careful in-situ preparation or specialized handling. DAST is commercially available.Wittig/HWE reagents are common. HF-Pyridine requires careful handling.
Key Challenges Potential for dialkylation in the malonic ester step. Control of stereochemistry during fluorination if a chiral center is desired.Handling of toxic and explosive diazomethane. DAST can be corrosive and moisture-sensitive.Stereoselectivity of the Wittig/HWE reaction (E/Z isomers). The diazotization-fluorination can sometimes lead to side products.
Advantages Well-established and reliable transformations. Late-stage fluorination allows for diversification.Can be advantageous if the starting carboxylic acid is readily available.Offers good control over the geometry of the intermediate alkene.

Conclusion

All three synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 (Malonic Ester Synthesis & Fluorination) is arguably the most straightforward and reliable approach for laboratory-scale synthesis, utilizing well-understood and robust reactions. Its scalability is also a significant advantage for potential industrial applications.

  • Route 2 (Arndt-Eistert Homologation & Deoxyfluorination) provides an alternative for situations where the corresponding one-carbon shorter carboxylic acid is a more accessible starting material. However, the use of diazomethane presents a significant safety hurdle for large-scale production.

  • Route 3 (Wittig/HWE & Conjugate Addition) offers a flexible approach with good control over stereochemistry at the olefination step. The choice of the Michael donor and the subsequent fluorination method can be tailored to specific needs, although the diazotization-fluorination step can be less reliable than direct electrophilic fluorination.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, available starting materials, and the safety infrastructure in place. For general-purpose synthesis with a focus on reliability and scalability, Route 1 appears to be the most promising strategy.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J. Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Chemical Reviews, 1999 , 99 (7), 1913-1954. [Link]

  • Tius, M. A. Selectfluor: A Review of Recent Synthetic Applications. Eur. J. Org. Chem.2014 , 2014 (15), 3049-3064. [Link]

  • Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 1997 , 97 (3), 757-786. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
  • Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975 , 40 (5), 574-578. [Link]

  • Corey, E. J.; Fuchs, P. L. A synthetic method for the conversion of aldehydes into terminal acetylenes and (E)-olefins. Tetrahedron Lett.1972 , 13 (36), 3769-3772. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989 , 89 (4), 863-927. [Link]

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506-517. [Link]

  • Meier, H.; Zeller, K.-P. The Wolff Rearrangement of α-Diazo Carbonyl Compounds. Angew. Chem. Int. Ed. Engl.1975 , 14 (1), 32-43. [Link]

  • Perkin, W. H. Jr. On the synthetical formation of closed carbon-chains. Part I. J. Chem. Soc., Trans.1887 , 51, 1-17. [Link]

  • Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887 , 35 (1), 349-356. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • Olah, G. A.; Welch, J. T.; Vankar, Y. D.; Nojima, M.; Kerekes, I.; Olah, J. A. Synthetic Methods and Reactions; 69. Pyridinium Poly(hydrogen fluoride): A Convenient Reagent for Organic Fluorination. J. Org. Chem.1979 , 44 (22), 3872-3881. [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733-1738. [Link]

  • Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 1994 , 94 (4), 1091-1160. [Link]

  • Davis, F. A.; Han, W. Asymmetric Synthesis of α-Hydroxy Carbonyl Compounds Using Enolates and N-Sulfonyloxaziridines. Tetrahedron Lett.1991 , 32 (14), 1631-1634. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Michael Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Electrophilic Fluorination. Organic Chemistry Portal. [Link]

  • Deoxyfluorination. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(oxan-4-yl)propanoic acid. PubChem. [Link]

  • Tetrahydropyran-4-carbaldehyde. PubChem. [Link]

  • Tetrahydropyran-4-carboxylic acid. PubChem. [Link]

  • 4-(Bromomethyl)tetrahydropyran. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 2-Fluoro-3-(oxan-4-yl)propanoic acid. As a fluorinated carboxylic acid, this compound requires careful management to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principles: Hazard Assessment and Regulatory Context

The primary hazards are associated with its acidic nature and the presence of a carbon-fluorine bond. Carboxylic acids are corrosive and can cause severe skin burns and eye damage[1][2][3]. The fluorinated component places it in the category of halogenated organic compounds, which have specific disposal requirements to prevent environmental persistence.

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Furthermore, laboratory safety practices are mandated by the Occupational Safety and Health Administration (OSHA) through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires laboratories to have a written Chemical Hygiene Plan (CHP)[5][6][7][8][9].

Parameter Guideline / Specification Rationale & Authoritative Source
Hazard Classification Hazardous Waste: Halogenated Organic Acid, CorrosiveBased on the structural class (fluorinated carboxylic acid). Assumed to be corrosive and requires management as hazardous waste under RCRA.[1][4]
Required PPE Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.To protect against splashes and direct contact, which can cause severe burns and eye damage. Mandated by the OSHA Laboratory Standard.[1][3][5][10]
Incompatible Wastes Strong bases, oxidizing agents, non-halogenated organic waste streams.Mixing with bases can cause violent neutralization reactions. Segregation from non-halogenated waste is critical for proper disposal via incineration.[11][12][13]
Primary Disposal Method Collection by a licensed hazardous waste contractor for high-temperature incineration.Incineration is a promising disposal method for fluorinated compounds to ensure complete destruction of the stable carbon-fluorine bond.[12][14][15]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to use appropriate engineering controls and PPE to minimize exposure.[5][7]

  • Engineering Controls : Always handle the chemical and its waste inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[1]

  • Skin Protection : A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Immediately remove and decontaminate or dispose of any clothing that becomes contaminated.[1][16]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution) : For small spills, after absorption, the area can be cautiously neutralized with a mild base like sodium bicarbonate solution. Be prepared for a potential reaction (off-gassing). For larger spills, professional assistance from your institution's Environmental Health and Safety (EHS) department is recommended.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible container for hazardous waste.[12]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[12]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final removal.

Step 1: Waste Segregation

This is the most critical step. Halogenated organic waste must be collected separately from non-halogenated waste.

  • Action : Designate a specific waste container solely for this compound and other halogenated organic compounds.

  • Causality : Mixing waste streams complicates the disposal process, increases costs, and can be a violation of disposal facility permits. Segregation ensures the waste is sent to a facility capable of handling and destroying halogenated compounds.[12][13]

Step 2: Container Selection and Management
  • Action : Use a clean, dry, chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are appropriate. The original product container can be used if it is in good condition.[4][12][17]

  • Causality : The container must be compatible with corrosive acidic waste to prevent degradation and leaks.[11] Containers must be kept closed at all times except when adding waste to prevent the release of vapors and to comply with EPA regulations for Satellite Accumulation Areas (SAAs).[11][17][18]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Action : Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste".[4][11]

    • The full chemical name: "Waste this compound". Avoid formulas or abbreviations.[4][11]

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").[4]

    • The date waste accumulation began.[4]

  • Causality : Accurate labeling is mandated by the EPA and OSHA's Hazard Communication Standard to ensure that anyone handling the container is aware of its contents and the associated dangers.[4][6][7]

Step 4: Accumulation and Storage
  • Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation, under the control of laboratory personnel, and away from drains or incompatible materials.[11][19] Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[13]

  • Causality : SAAs are a provision of the EPA's RCRA regulations that allow for the safe accumulation of small quantities of hazardous waste in a laboratory without requiring a full storage permit. Secondary containment is a best practice to prevent the spread of material in case of a container failure.[13][19]

Step 5: Arranging for Disposal
  • Action : Once the container is nearly full (do not exceed 90% capacity) or you are approaching your institution's time limit for accumulation, contact your EHS department to request a waste pickup.[11]

  • Causality : Laboratories are regulated as hazardous waste generators and must adhere to strict limits on the volume of waste accumulated and the time it is stored.[20] Your EHS office manages the compliant transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[20]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste streams of this compound.

G cluster_0 cluster_1 cluster_2 start Waste Generated (this compound) q1 What type of waste? start->q1 pure_solid pure_solid q1->pure_solid Pure Solid / Residual Powder liquid_solution liquid_solution q1->liquid_solution Solution / Liquid Mixture contaminated_material contaminated_material q1->contaminated_material Contaminated Material (PPE, wipes, absorbent) empty_container empty_container q1->empty_container Empty Container collect_halogenated Collect in dedicated HALOGENATED SOLID WASTE container pure_solid->collect_halogenated collect_halogenated_liquid Collect in dedicated HALOGENATED LIQUID WASTE container liquid_solution->collect_halogenated_liquid contaminated_material->collect_halogenated rinse_container Triple-rinse with suitable solvent empty_container->rinse_container label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_halogenated->label_waste collect_halogenated_liquid->label_waste collect_rinsate Collect rinsate as HALOGENATED LIQUID WASTE rinse_container->collect_rinsate dispose_rinsed Dispose of rinsed container as non-hazardous glass/plastic (Deface label) rinse_container->dispose_rinsed collect_rinsate->label_waste store_waste Store in secondary containment in Satellite Accumulation Area label_waste->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS) store_waste->request_pickup

Caption: Disposal workflow for this compound waste streams.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Tennessee, Knoxville. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. MCF Environmental Services. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. The Acta Group. [Link]

  • Safety Data Sheet for 2-Fluoropropionic acid. [Link]

  • Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. ACS Publications. [Link]

  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. AALRR. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Material Safety Data Sheet for Propionic acid. Delta. [Link]

  • The NIH Drain Discharge Guide. [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. University of San Francisco. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Fluoro-3-(oxan-4-yl)propanoic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-3-(oxan-4-yl)propanoic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a fluoroalkanoic acid allows us to extrapolate a robust safety protocol based on the known hazards of similar molecules, such as 2-fluoropropionic acid and other perfluoroalkyl substances (PFAS).[1][2] These compounds are often corrosive, irritant, and may present long-term health risks.[1][2][3][4] This document serves as a foundational operational plan, prioritizing personnel safety through a comprehensive approach to personal protective equipment (PPE).

Hazard Profile: Understanding the Risks

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Hazards : The primary risks are associated with its acidic and fluorinated nature. It is prudent to assume the compound causes severe skin burns and serious eye damage.[2][5] Inhalation may lead to respiratory irritation, while ingestion or skin contact could be harmful.[2][6][7][8]

  • Chronic Hazards : Many fluorinated organic acids are noted for their persistence and potential for long-term health effects. Perfluorooctanoic acid (PFOA), a related compound, is suspected of causing cancer, may damage fertility or an unborn child, and can cause organ damage through prolonged or repeated exposure.[1][3][4][8][9] Therefore, minimizing exposure is critical.

  • Chemical Reactivity : As a carboxylic acid, it will react with bases. It may also be incompatible with strong oxidizing and reducing agents.[3]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework.

  • Engineering Controls : These are the first and most effective line of defense. All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11][12][13] Emergency eyewash stations and safety showers must be readily accessible.[14]

  • Administrative Controls : Laboratories must establish clear Standard Operating Procedures (SOPs) for handling this compound.[11][12][13] All personnel must receive documented training on these procedures and the specific hazards before commencing work.[15][16] Work areas should be clearly demarcated and labeled with appropriate warning signs.[14][16]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be deliberate and matched to the specific laboratory task. Below is a comprehensive guide to the minimum required PPE.

Eye and Face Protection

Direct eye contact with corrosive chemicals can cause irreversible damage.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.[10][12] Standard safety glasses do not provide adequate protection from splashes.

  • Heightened Risk Tasks : When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or reacting under pressure), a full-face shield must be worn in addition to chemical splash goggles.[14][17]

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat is required. For procedures with a high splash potential, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[10][17]

  • Gloves : Choosing the correct gloves is critical. Given the compound's nature, nitrile gloves are a suitable starting point for incidental contact.[17][18]

    • Glove Selection : Always consult the glove manufacturer’s chemical resistance guide. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber may be necessary.

    • Inspection and Technique : Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.[10][19] Use proper removal techniques to avoid skin contact with a contaminated glove surface.[20] Dispose of contaminated gloves as hazardous waste.[20]

  • Apparel : Full-length pants and closed-toe shoes are mandatory in the laboratory.[10][13] Sandals, perforated shoes, or shorts are never appropriate.[19]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required for handling small quantities. However, it may be necessary under specific circumstances:

  • Required Use : If there is a potential for generating aerosols or dust outside of a fume hood, or in the event of a large spill or ventilation failure, respiratory protection is necessary.[17]

  • Respirator Type : A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is appropriate. All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.

Operational and Disposal Plans

PPE Selection by Task

For clarity, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNot required inside a fume hood
Running Reaction Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatNot required inside a fume hood
Large Spill Cleanup (>100mL) Chemical Splash Goggles & Face ShieldHeavy-duty Neoprene/Butyl GlovesChemical-Resistant Suit/CoverallsAir-Purifying Respirator with OV/AG Cartridge
Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Clothing Check : Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat/Apron : Put on your lab coat, followed by a chemical-resistant apron if needed.

  • Respirator : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves : Put on your inner gloves, then pull the outer gloves over the cuff of your lab coat sleeve.

Doffing (Taking Off):

  • Outer Gloves : Remove the outer pair of gloves using a proper technique to avoid touching the contaminated surface.

  • Apron/Lab Coat : Remove the apron and/or lab coat, turning it inside out as you remove it to contain contaminants.

  • Face Shield/Goggles : Remove face shield, then goggles, handling them by the strap.

  • Respirator : If worn, remove your respirator.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[6][7]

Emergency Spill Response

The following diagram outlines the immediate decision-making process in the event of a spill.

Spill_Response_Plan Start Spill Occurs Assess_Size Is the spill large (>100mL) or are you unable to manage it safely? Start->Assess_Size Minor_Spill_Path Minor Spill Assess_Size->Minor_Spill_Path No Major_Spill_Path Major Spill Assess_Size->Major_Spill_Path Yes Alert_Colleagues Alert personnel in the immediate area. Minor_Spill_Path->Alert_Colleagues Evacuate Evacuate the area. Alert EH&S / Emergency Services. Major_Spill_Path->Evacuate Don_PPE Don appropriate spill-kit PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Apron/Coveralls Alert_Colleagues->Don_PPE Contain_Spill Contain the spill using an appropriate chemical absorbent. Don_PPE->Contain_Spill Neutralize If safe, neutralize with a weak base (e.g., sodium bicarbonate). Contain_Spill->Neutralize Collect_Waste Collect absorbed material into a labeled hazardous waste container. Neutralize->Collect_Waste Decontaminate Decontaminate the area with soap and water. Collect_Waste->Decontaminate

Caption: Spill Response Decision Workflow

Disposal Plan

All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[11][21]

  • Containerization : Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[21] Do not pour any amount down the drain.[7][11]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity of your research.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. [Link]

  • SOP for Handling Irritant Chemicals. (2014, December 6). Scribd. [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. [Link]

  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Virginia. [Link]

  • Perfluorooctanoic acid. PubChem, National Institutes of Health. [Link]

  • Perfluoroalkyls. ToxFAQs™, Agency for Toxic Substances and Disease Registry, CDC. [Link]

  • SAFETY DATA SHEET. (2015, March 2). Plastic Process Equipment, Inc.[Link]

  • Safety Data Sheet. (2025, September 5). Angene Chemical. [Link]

  • ICSC 1613 - PERFLUOROOCTANOIC ACID. INCHEM. [Link]

  • Safety data sheet. (2022, November 13). BASF. [Link]

  • SAFETY DATA SHEET. (2014, November 28). Castrol. [https://msdspds.castrol.com/ussds/msds_internet.nsf/viewer/A247920404C7B5D580257D940054F652/ file/10170.pdf)
  • Safety data sheet: Perfluorooctanoic acid. (2022, September 12). CPAchem. [Link]

  • Hazards and risk associated to Perfluorooctanoic acid (PFOA), its salts and PFOA-related substances. (2017, March 31). GreenFacts. [Link]

  • Safety Data Sheet: Perfluoropentanoic acid. (2023, August 23). Carl ROTH. [Link]

  • GHS Safety Data Sheet: propionic acid. Sdfine. [Link]

  • Safety Data Sheet: Perfluoro-2-propoxypropanoic acid. (2025, March 10). Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(oxan-4-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(oxan-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.